molecular formula C14H12O4 B1234959 Fulvoplumierin CAS No. 20867-01-0

Fulvoplumierin

Numéro de catalogue: B1234959
Numéro CAS: 20867-01-0
Poids moléculaire: 244.24 g/mol
Clé InChI: RFUJEBHESHKXKW-PRKJJMSOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Fulvoplumierin is a biologically active iridoid compound isolated from plants of the Plumeria genus, such as Plumeria rubra . It is one of the key phytochemicals identified as being responsible for the plant's traditional medicinal uses and documented pharmacological activities . Research interest in this compound is primarily centered on its antimicrobial properties. Extracts containing this compound have been reported to exhibit antibacterial, antifungal, and antiviral activities in vitro . This makes it a compound of interest in the ongoing search for novel agents to combat multidrug-resistant pathogens . The compound contributes to the broad-spectrum defense mechanisms of its host plant. Further investigation is required to fully elucidate its precise mechanism of action, bioavailability, and potential therapeutic applications. This product is supplied for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

20867-01-0

Formule moléculaire

C14H12O4

Poids moléculaire

244.24 g/mol

Nom IUPAC

methyl (7E)-7-[(E)-but-2-enylidene]-1-oxocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C14H12O4/c1-3-4-5-9-6-7-10-11(13(15)17-2)8-18-14(16)12(9)10/h3-8H,1-2H3/b4-3+,9-5+

Clé InChI

RFUJEBHESHKXKW-PRKJJMSOSA-N

SMILES isomérique

C/C=C/C=C/1\C=CC2=C1C(=O)OC=C2C(=O)OC

SMILES canonique

CC=CC=C1C=CC2=C1C(=O)OC=C2C(=O)OC

Autres numéros CAS

20867-01-0

Synonymes

fulvoplumierin

Origine du produit

United States

Foundational & Exploratory

The Natural Provenance of Fulvoplumierin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the botanical sources, isolation methodologies, and potential biological activities of the iridoid Fulvoplumierin.

Executive Summary

This compound is a naturally occurring iridoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and isolation, and insights into its potential biological activities through the examination of related compounds. The primary botanical sources identified are species of the genera Plumeria and Himatanthus. While specific quantitative data on this compound yields remain limited in publicly available literature, this guide synthesizes existing knowledge to provide a foundational resource for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified and isolated from various parts of several plant species belonging to the Apocynaceae family. The primary genera known to produce this compound are Plumeria and Himatanthus.

Plumeria Species

Commonly known as Frangipani, the Plumeria genus is a significant source of this compound. Various parts of these plants have been reported to contain this iridoid.

  • Plumeria rubra : This species is the most frequently cited source of this compound. The compound has been identified in the bark, roots, leaves, and flowers.[1][2][3][4] The bark, in particular, has been a subject of phytochemical investigations for its iridoid content.[2]

  • Plumeria acuminata (often considered a variety of P. rubra): The roots of this plant have also been reported to yield this compound.

Himatanthus Species
  • Himatanthus sucuuba : The bark of this South American plant is a confirmed source of this compound.[5] The latex of this plant is also used in traditional medicine and contains a variety of iridoids.

The following table summarizes the known natural sources of this compound and the specific plant parts from which it has been reported.

GenusSpeciesCommon NameReported Plant Part(s) Containing this compound
PlumeriarubraFrangipani, Temple TreeBark, Roots, Leaves, Flowers
PlumeriaacuminataFrangipaniRoots
HimatanthussucuubaBellaco CaspiBark

Quantitative Analysis of Iridoids from Natural Sources

CompoundPlant PartConcentration (% w/w)
15-DemethylplumierideBark0.12
PlumierideBark0.25
IsoplumierideBark0.08
15-DemethylplumierideLatex0.09
PlumierideLatex0.18
IsoplumierideLatex0.06

Data from a study on the quantitative determination of iridoids in Himatanthus sucuuba by HPLC. It is important to note that this compound was not quantified in this particular study.

Experimental Protocols: Extraction and Isolation

A definitive, standardized protocol for the extraction and isolation of this compound is not universally established and may require optimization based on the specific plant material and desired purity. However, based on methodologies described in the literature for iridoids from Plumeria and Himatanthus species, a general workflow can be outlined.

General Extraction and Fractionation
  • Preparation of Plant Material : The collected plant material (e.g., bark, roots) is air-dried and ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction using a non-polar solvent. The literature frequently cites the use of n-hexane for the initial extraction of this compound from the bark of Himatanthus sucuuba.[5] Other solvents such as methanol (B129727) have also been used for the extraction of iridoids from Plumeria species. The extraction is typically performed using a Soxhlet apparatus or by maceration.

  • Concentration : The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation : The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Bioactivity-guided fractionation is a common approach to target fractions with desired biological activity.

Chromatographic Purification
  • Column Chromatography : The fraction containing this compound is subjected to column chromatography for further purification.

    • Stationary Phase : Silica gel is commonly used as the adsorbent.

    • Mobile Phase : A gradient elution system with a mixture of non-polar and polar solvents is employed. The specific solvent system requires optimization but may include combinations of hexane, ethyl acetate, chloroform, and methanol.

  • High-Performance Liquid Chromatography (HPLC) : For final purification and quantification, preparative or semi-preparative HPLC is often utilized.

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase : A gradient of water (often with a small percentage of an acid like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is a common mobile phase for the separation of iridoids.

    • Detection : A UV detector is used for monitoring the elution of compounds.

Identification and Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy : To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR): For detailed structural elucidation.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Fulvoplumierin_Isolation_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., Bark) SolventExtraction Soxhlet or Maceration (e.g., n-hexane) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Fractionation Liquid-Liquid Fractionation CrudeExtract->Fractionation TargetFraction This compound-rich Fraction Fractionation->TargetFraction ColumnChromatography Silica Gel Column Chromatography TargetFraction->ColumnChromatography SemiPure Semi-pure this compound ColumnChromatography->SemiPure HPLC Preparative/Semi-preparative HPLC SemiPure->HPLC Purethis compound Pure this compound HPLC->Purethis compound Analysis Spectroscopic Analysis (MS, IR, NMR) Purethis compound->Analysis

A generalized workflow for the extraction and isolation of this compound.

Potential Signaling Pathway Involvement: Insights from a Related Iridoid

Direct studies elucidating the specific cellular signaling pathways modulated by this compound are currently scarce. However, significant research has been conducted on a structurally related iridoid, plumericin (B1242706) , which is also isolated from Himatanthus sucuuba. Plumericin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

The NF-κB pathway is a crucial regulator of the inflammatory response, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including chronic inflammatory conditions and cancer. Plumericin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which is an inhibitory protein that sequesters NF-κB in the cytoplasm. This inhibition of IκBα degradation prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.

Given the structural similarity between this compound and plumericin, it is plausible that this compound may exert its biological effects through a similar mechanism of action. Further investigation into the effects of this compound on the NF-κB pathway is a promising area for future research.

The following diagram illustrates the inhibition of the NF-κB signaling pathway by plumericin, a mechanism that may be relevant to this compound.

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Plumericin Plumericin Plumericin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Inhibition of the NF-κB pathway by the related iridoid, plumericin.

Conclusion and Future Directions

This compound is a promising natural product primarily sourced from Plumeria and Himatanthus species. While its presence in these botanicals is well-established, there is a clear need for further research to quantify its concentration in different plant parts and to develop optimized and standardized protocols for its extraction and isolation. The demonstrated inhibition of the NF-κB signaling pathway by the closely related compound plumericin provides a strong rationale for investigating similar mechanisms of action for this compound. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing iridoid and advancing its development as a potential pharmaceutical agent.

References

The Biosynthesis of Fulvoplumierin in Plumeria: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and hypothesized pathways of Fulvoplumierin biosynthesis in Plumeria species. Given the therapeutic potential of this compound and related iridoids, a thorough understanding of its biosynthetic origin is crucial for metabolic engineering and drug development efforts. This document synthesizes available literature to present a proposed biosynthetic pathway, detailed experimental protocols for its investigation, and a summary of quantitative data.

Introduction to this compound and its Significance

This compound is a naturally occurring iridoid compound that has been isolated from various species of the genus Plumeria, commonly known as frangipani.[1][2] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton and exhibit a wide range of biological activities. This compound, in particular, has demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties, making it a compound of interest for pharmaceutical research.[3][4] The biosynthesis of such complex natural products involves a series of enzymatic reactions, the elucidation of which is essential for sustainable production through synthetic biology approaches.

Proposed Biosynthesis Pathway of this compound

While the complete biosynthetic pathway of this compound in Plumeria has not been fully elucidated and experimentally validated, a scientifically plausible pathway can be proposed based on the well-established iridoid biosynthesis pathway and the chemical structure of this compound. The pathway is believed to originate from the general terpenoid pathway, leading to the formation of the iridoid scaffold, which is then subjected to a series of modifications.

The early stages of iridoid biosynthesis are initiated from geranyl diphosphate (B83284) (GPP), a product of the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic reactions involving geraniol (B1671447) synthase (GES), geraniol-10-hydroxylase (G10H), and iridoid synthase (ISY) leads to the formation of the core iridoid structure, nepetalactol. Subsequent modifications, including oxidation, glycosylation, and methylation, give rise to a variety of iridoid compounds.

Plumieride (B147324), another prominent iridoid found in Plumeria, is a likely precursor to this compound. The proposed late-stage pathway from plumieride to this compound likely involves a series of oxidation and dehydration reactions, potentially catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases.

Fulvoplumierin_Biosynthesis GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol GES Hydroxygeraniol 10-Hydroxygeraniol Geraniol->Hydroxygeraniol G10H Iridodial Iridodial Hydroxygeraniol->Iridodial 8-HGO Nepetalactol Nepetalactol Iridodial->Nepetalactol ISY Plumieride_precursor Plumieride Precursor Nepetalactol->Plumieride_precursor Multiple Steps (Oxidation, Glycosylation) Plumieride Plumieride Plumieride_precursor->Plumieride Intermediate1 Oxidized Intermediate Plumieride->Intermediate1 CYP450s? (Oxidation) This compound This compound Intermediate1->this compound Dehydrogenase? (Dehydration/Cyclization)

Caption: Proposed biosynthetic pathway of this compound in Plumeria.

Quantitative Data on Iridoids in Plumeria

Quantitative data on the concentration of this compound and related iridoids in Plumeria species is limited and can vary significantly based on the plant's age, tissue type, and environmental conditions. The following table summarizes available data from literature.

CompoundPlant SpeciesTissueConcentrationMethod of AnalysisReference
This compoundPlumeria rubraBarkPresent (Cytotoxic fraction)Bioactivity-directed fractionation[3]
PlumieridePlumeria rubraBarkInactive constituentBioactivity-directed fractionation
Iridoids (Total)Plumeria rubra 'Tonda Palermitana'Leaves28% of total phytochemicalsLC-DAD-ESI-MS
Iridoids (Total)Plumeria rubra 'Tonda Palermitana'Flowers28% of total phytochemicalsLC-DAD-ESI-MS

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires a combination of phytochemical analysis, transcriptomics, and biochemical assays. The following sections provide detailed, generalized protocols for these key experimental procedures.

Protocol for Extraction and Quantification of Iridoids from Plumeria

This protocol outlines a general procedure for the extraction and quantification of iridoids, including this compound, from Plumeria tissues using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Sample Preparation: 1.1. Harvest fresh plant material (e.g., leaves, bark, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity. 1.2. Lyophilize the frozen tissue for 48-72 hours until completely dry. 1.3. Grind the dried tissue to a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction: 2.1. Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube. 2.2. Add 1.5 mL of 80% methanol (B129727) (MeOH) to the tube. 2.3. Vortex vigorously for 1 minute to ensure thorough mixing. 2.4. Sonicate the mixture in a sonication bath for 30 minutes at room temperature. 2.5. Centrifuge the sample at 13,000 rpm for 15 minutes. 2.6. Carefully transfer the supernatant to a new 2 mL microcentrifuge tube. 2.7. Repeat the extraction process (steps 2.2-2.6) on the pellet with another 1.5 mL of 80% MeOH to ensure complete extraction. 2.8. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

3. Sample Clean-up (Optional, for complex matrices): 3.1. Re-dissolve the dried extract in 500 µL of 10% MeOH. 3.2. Pass the solution through a 0.22 µm syringe filter to remove any particulate matter. 3.3. For further purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.

4. HPLC-MS Analysis: 4.1. Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source. 4.2. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). 4.3. Mobile Phase:

  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid 4.4. Gradient Elution: A typical gradient would be:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B (linear gradient)
  • 15-18 min: Hold at 95% B
  • 18-18.1 min: 95% to 5% B (linear gradient)
  • 18.1-22 min: Hold at 5% B (equilibration) 4.5. Flow Rate: 0.3 mL/min. 4.6. Injection Volume: 5 µL. 4.7. MS Parameters (ESI in negative mode):
  • Capillary Voltage: 3.5 kV
  • Drying Gas Temperature: 325 °C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 35 psi
  • Fragmentor Voltage: 120 V
  • Scan Range: m/z 100-1000 4.8. Quantification: Use an external standard curve with an authentic standard of this compound. For unknown iridoids, relative quantification can be performed based on peak areas.

Protocol for De Novo Transcriptome Assembly and Analysis

For non-model organisms like Plumeria, where a reference genome may not be available, de novo transcriptome assembly is a powerful tool to identify genes involved in specific metabolic pathways.

1. RNA Extraction and Quality Control: 1.1. Extract total RNA from the tissue of interest (e.g., tissues with high this compound content) using a plant-specific RNA extraction kit or a TRIzol-based method. 1.2. Treat the RNA with DNase I to remove any contaminating genomic DNA. 1.3. Assess the quantity and purity of the RNA using a NanoDrop spectrophotometer (A260/280 ratio should be ~2.0 and A260/230 ratio should be between 2.0-2.2). 1.4. Evaluate the integrity of the RNA using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) > 7 is recommended for library preparation.

2. Library Preparation and Sequencing: 2.1. Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves:

  • Poly(A) mRNA selection using oligo(dT) magnetic beads.
  • mRNA fragmentation.
  • First-strand cDNA synthesis using reverse transcriptase and random primers.
  • Second-strand cDNA synthesis.
  • End repair, A-tailing, and adapter ligation.
  • PCR amplification of the library. 2.2. Assess the quality and quantity of the prepared libraries using a Bioanalyzer and qPCR. 2.3. Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to generate paired-end reads (e.g., 2 x 150 bp).

3. De Novo Transcriptome Assembly: 3.1. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. 3.2. Read Trimming and Filtering: Use tools like Trimmomatic or Cutadapt to remove adapter sequences, low-quality bases, and short reads. 3.3. Assembly: Assemble the high-quality, trimmed reads into transcripts using a de novo assembler such as Trinity, SOAPdenovo-Trans, or SPAdes.

  • Example Trinity command: Trinity --seqType fq --left reads_1.fq --right reads_2.fq --CPU 8 --max_memory 50G

4. Transcriptome Annotation and Analysis: 4.1. Functional Annotation: Annotate the assembled transcripts by searching against public databases such as:

  • NCBI non-redundant (nr) protein database using BLASTx.
  • Swiss-Prot database for high-quality protein annotations.
  • Gene Ontology (GO) database for functional categorization.
  • Kyoto Encyclopedia of Genes and Genomes (KEGG) for pathway analysis. 4.2. Identification of Candidate Genes: Search the annotated transcriptome for genes homologous to known enzymes in the iridoid biosynthesis pathway (e.g., GES, G10H, ISY, CYP450s, dehydrogenases). 4.3. Differential Gene Expression Analysis (if comparing different conditions):
  • Map the reads from each condition back to the assembled transcriptome using tools like Bowtie2 or BWA.
  • Quantify transcript abundance using tools like RSEM or Kallisto.
  • Identify differentially expressed genes using packages like DESeq2 or edgeR in R.

Visualizations of Workflows and Pathways

Logical Workflow for Transcriptome Analysis

Transcriptome_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis RNA_Extraction RNA Extraction from Plumeria Tissue Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Trimming Read Trimming (Trimmomatic) QC->Trimming Assembly De Novo Assembly (Trinity) Trimming->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation Gene_ID Candidate Gene Identification Annotation->Gene_ID

Caption: Generalized workflow for de novo transcriptome analysis in Plumeria.

Conclusion and Future Directions

The biosynthesis of this compound in Plumeria represents a fascinating area of natural product chemistry and plant biochemistry. While the complete pathway remains to be fully elucidated, the proposed pathway and the experimental protocols outlined in this guide provide a solid foundation for future research. Transcriptome analysis of different Plumeria tissues and species, combined with targeted biochemical assays of candidate enzymes, will be instrumental in validating the proposed pathway. The identification and characterization of the specific enzymes involved in the late-stage modifications of the iridoid scaffold will be particularly crucial. A complete understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable iridoids through metabolic engineering in microbial or plant chassis.

References

Fulvoplumierin: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvoplumierin, an iridoid natural product isolated from plants of the Plumeria genus, has demonstrated a range of significant biological activities. This document provides an in-depth technical overview of the existing scientific data on this compound, with a focus on its cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways and experimental workflows are visualized. All quantitative data from the cited studies are summarized for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a structurally unique iridoid that has been identified as one of the active constituents in various species of the Plumeria plant, commonly known as Frangipani.[1][2][3][4][5] Traditionally, extracts from Plumeria have been used in folk medicine to treat a variety of ailments, including inflammation, infections, and tumors. Modern phytochemical and pharmacological studies have begun to validate these traditional uses, with this compound emerging as a compound of significant interest due to its potent biological effects. This guide synthesizes the current knowledge on this compound's activities to facilitate further research and development.

Quantitative Data on Biological Activities

The following table summarizes the quantitative data on the biological activities of this compound as reported in the scientific literature.

Biological ActivityTarget/Cell LineMeasurementValueReference
Antiviral HIV-1 Reverse TranscriptaseIC5045 µg/mL
Cytotoxicity Murine Lymphocytic Leukemia (P-388)-Active
Human Breast Cancer (MCF-7)IC5075.8 µg/mL (crude extract)
Human Colon Carcinoma (HCT-116)IC5057.62 µg/mL (crude extract)
Human Lung Carcinoma (A-549)IC5041.72 µg/mL (crude extract)
Human Liver Cancer (HepG2)CTC5098.14 µg/mL (crude extract)
Human Liver Cancer (HepG2)IC50171 ± 8.3 µg/ml (crude extract)
Human Breast Cancer (T47D)LC50275.744 µg/mL (crude extract)
Anti-inflammatory COX-2 InhibitionIC504.2 µM (nanoparticles)
Antimicrobial Bacillus subtilisMICBetter than cloxacillin
Enterococcus faecalisMICBetter than cloxacillin

Note: Some data points are for crude extracts containing this compound, as studies on the isolated compound are limited.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound's biological activities. These protocols are synthesized from established methods and the available information in the cited studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (living) cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

Principle: The assay detects the peroxidase activity of COX-2, which converts a substrate into a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates inhibition of COX-2 activity.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., from a commercial kit).

  • Inhibitor and Control Setup: In a 96-well opaque plate, add the assay buffer, heme, and COX-2 enzyme to the designated wells. Add various concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO) and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. If the compound is active, it will inhibit microbial growth, creating a clear zone around the well. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus subtilis, Enterococcus faecalis) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 50-100 µL) of a known concentration of this compound solution to each well. A solvent control and a standard antibiotic are also tested in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed. Serial dilutions of this compound are prepared in a 96-well plate with broth and a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.

Principle: The assay quantifies the DNA synthesized by the HIV-1 RT enzyme using a template. The incorporation of labeled nucleotides or the use of a DNA-intercalating dye allows for the measurement of the newly synthesized DNA. A reduction in the signal in the presence of the test compound indicates inhibition of the RT enzyme.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, template/primer, dNTPs, and recombinant HIV-1 RT enzyme as per the instructions of a commercial assay kit.

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, template/primer, dNTPs, and various concentrations of this compound. Include a no-enzyme control, a vehicle control (e.g., DMSO), and a known RT inhibitor (e.g., Nevirapine) as a positive control.

  • Enzyme Addition: Add the HIV-1 RT enzyme to all wells except the no-enzyme control to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Detection: Stop the reaction and quantify the amount of synthesized DNA using the detection method specified by the kit (e.g., colorimetric, fluorometric, or radiometric).

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related iridoid, plumericin, provides valuable insights into its potential anti-inflammatory mechanism of action.

Proposed Anti-inflammatory Signaling Pathway: NF-κB Inhibition

Plumericin has been shown to be a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Given the structural similarity, it is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism. The NF-κB pathway is a central regulator of inflammation.

NF_kB_Inhibition cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Release p_IkB p-IκB Proteasome Proteasome p_IkB->Proteasome Degradation Inflammatory_Genes Pro-inflammatory Gene Expression This compound This compound (Proposed) This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the typical workflow for assessing the cytotoxic activity of this compound using the MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Attachment) seed_cells->incubate1 add_fulvo Add serial dilutions of this compound incubate1->add_fulvo incubate2 Incubate 24-72h (Compound Exposure) add_fulvo->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow diagram for the MTT cytotoxicity assay of this compound.

Conclusion

This compound exhibits a compelling profile of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral effects. The available quantitative data, particularly its inhibitory action on HIV-1 reverse transcriptase and COX-2, highlight its potential as a lead compound for drug development. Further research is warranted to elucidate the precise mechanisms of action for its various biological effects, especially the signaling pathways involved in its cytotoxic activity. Moreover, studies using the pure, isolated compound are needed to more accurately quantify its potency in various assays. This technical guide provides a solid foundation for researchers to build upon in their future investigations of this promising natural product.

References

Fulvoplumierin: A Technical Guide to its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fulvoplumierin, an iridoid natural product isolated from plants of the Plumeria genus, has been identified as a compound with notable antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound as an antimicrobial agent. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this natural compound. This document synthesizes the available data on its spectrum of activity, delves into its potential mechanisms of action, and furnishes detailed experimental protocols for its evaluation. While this compound shows promise, it is important to note that research into its specific antimicrobial activities is still emerging, and much of the available data is on crude plant extracts or chemically related iridoids.

Introduction to this compound

This compound is a tetracyclic iridoid lactone that has been isolated from various species of the Plumeria genus, commonly known as frangipani. These plants have a history of use in traditional medicine for treating a variety of ailments, including infectious diseases.[1] The chemical structure of this compound is characterized by a fused ring system, which is common to many bioactive iridoids. Iridoids as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects. While related compounds like plumericin (B1242706) and plumieride (B147324) have been more extensively studied, this compound itself has been identified as a contributor to the antimicrobial efficacy of Plumeria extracts.[2][3]

Antimicrobial Spectrum of Activity

The antimicrobial activity of this compound has been reported against a range of pathogens, although comprehensive quantitative data for the purified compound remains limited in publicly available literature. Most studies have focused on the activity of crude extracts of Plumeria species, which contain a mixture of bioactive compounds, including this compound.

Antibacterial Activity

Extracts of Plumeria containing this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. One of the most significant findings is the reported activity of this compound against Mycobacterium tuberculosis.

Antifungal Activity

In addition to its antibacterial properties, this compound-containing extracts have also shown promise as antifungal agents. The related iridoid, plumericin, has demonstrated noteworthy activity against various Candida species and Cryptococcus neoformans.

Antiviral Activity

There are also reports suggesting that this compound may possess antiviral properties. An inhibitory activity against the reverse transcriptase of human immunodeficiency virus type 1 (HIV-1) has been noted for extracts containing this compound.

Table 1: Summary of Reported Antimicrobial Activity for this compound and Related Compounds

Compound/ExtractMicroorganismActivity TypeQuantitative Data (MIC/IC50)Reference(s)
Plumeria extracts (containing this compound)Staphylococcus aureusAntibacterialNot specified for this compound
Plumeria extracts (containing this compound)Escherichia coliAntibacterialNot specified for this compound
Plumeria extracts (containing this compound)Mycobacterium tuberculosisAntitubercularNot specified for this compound
PlumericinCandida albicansAntifungalMIC values reported
PlumericinCryptococcus neoformansAntifungalMIC values reported
Plumeria rubra extract (containing this compound)HIV-1 Reverse TranscriptaseAntiviralIC50 reported for extract

Note: This table summarizes available data. Specific MIC values for purified this compound against a broad range of microbes are not extensively documented in the reviewed literature.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antimicrobial effects has not been fully elucidated. However, based on the known mechanisms of other antimicrobial natural products and iridoids, several potential pathways can be hypothesized.

Potential Mechanisms of Action
  • Cell Wall and Membrane Disruption: Many natural antimicrobial compounds function by compromising the integrity of the bacterial cell wall or membrane, leading to leakage of cellular contents and cell death.

  • Enzyme Inhibition: this compound may act by inhibiting essential microbial enzymes involved in key metabolic pathways, such as those for DNA replication, protein synthesis, or cell wall biosynthesis.

  • Quorum Sensing Inhibition: Interference with bacterial communication systems, known as quorum sensing, is another potential mechanism. By disrupting these signaling pathways, this compound could prevent the expression of virulence factors and biofilm formation.

Currently, there is a lack of specific studies on this compound's effect on microbial signaling pathways. The following diagram illustrates a generalized workflow for investigating the potential mechanism of action of an antimicrobial compound like this compound.

G cluster_0 Initial Screening cluster_1 Phenotypic Assays cluster_2 Mechanism of Action Studies A This compound B Microbial Pathogen A->B Exposure C Growth Inhibition (MIC/MBC) B->C D Biofilm Inhibition B->D E Motility Assay B->E F Cell Membrane Integrity Assay C->F G Enzyme Inhibition Assay C->G H Gene Expression Analysis (RT-qPCR) C->H I Quorum Sensing Reporter Assay D->I

Figure 1: General workflow for investigating the antimicrobial mechanism of action of a natural product.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound. These protocols are based on established methods and can be adapted for testing natural products.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic/antifungal

  • Solvent control (e.g., DMSO)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted this compound, the positive control, and the solvent control. The final volume in each well should be consistent.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth.

G A Prepare serial dilutions of this compound in 96-well plate C Add inoculum to all test wells A->C B Prepare standardized microbial inoculum B->C D Incubate plate at appropriate temperature C->D E Visually assess for growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Workflow for the Broth Microdilution MIC Assay.
Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates (sterile)

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Add the bacterial inoculum and various concentrations of this compound to the wells of a 96-well plate. Include a growth control without the compound.

  • Incubate the plate under conditions that promote biofilm formation (e.g., statically for 24-48 hours).

  • After incubation, gently remove the planktonic cells by washing the wells with PBS.

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 10-15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet by adding 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader.

  • The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

G A Incubate bacteria with This compound in 96-well plate B Wash to remove planktonic cells A->B C Stain biofilm with Crystal Violet B->C D Wash to remove excess stain C->D E Solubilize bound stain D->E F Measure absorbance to quantify biofilm E->F

Figure 3: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Cytotoxicity Assay using MTT

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates (sterile)

  • Mammalian cell line (e.g., Vero, HepG2)

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) can be calculated.

G A Seed mammalian cells in 96-well plate B Treat cells with This compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance to determine cell viability D->E

Figure 4: Workflow for the MTT Cytotoxicity Assay.

Future Directions and Conclusion

This compound represents a promising natural product with demonstrated antimicrobial potential. However, to advance its development as a therapeutic agent, further research is critically needed. Key areas for future investigation include:

  • Comprehensive Antimicrobial Profiling: Systematic screening of purified this compound against a broad panel of clinically relevant bacteria and fungi to determine its precise spectrum of activity and potency (MIC and MBC values).

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and signaling pathways affected by this compound in microbial cells.

  • In Vivo Efficacy and Safety: Evaluation of the antimicrobial efficacy of this compound in animal models of infection and comprehensive toxicological studies to assess its safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify key structural features required for antimicrobial activity and to potentially develop more potent and selective derivatives.

References

Fulvoplumierin: A Technical Overview of its Anti-inflammatory Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Fulvoplumierin, an iridoid compound isolated from plants of the Plumeria and Himatanthus genera, is recognized as a constituent of traditional medicines used for inflammatory conditions. However, comprehensive scientific investigation into the specific anti-inflammatory activity of isolated this compound is currently limited. Available research demonstrates its capacity to significantly inhibit nitric oxide (NO) production in vitro, a key mediator in inflammatory processes. Due to the scarcity of detailed mechanistic and quantitative data for this compound, this guide incorporates data from the closely related and extensively studied iridoid, Plumericin (B1242706), which is found in the same plant sources. This information provides a potential, though unconfirmed, mechanistic framework for this compound's action, focusing on the inhibition of the NF-κB signaling pathway. This document summarizes the existing data for this compound and presents a detailed analysis of Plumericin as a proxy to fulfill the requirements for a technical guide for research and drug development professionals.

Introduction to this compound

This compound is a naturally occurring iridoid, a class of secondary metabolites known for their diverse pharmacological activities. It is primarily isolated from the bark, latex, and roots of plant species belonging to the Apocynaceae family, such as Plumeria rubra and Himatanthus sucuuba[1]. These plants have a long history of use in traditional medicine across the Amazon and other tropical regions for treating a variety of ailments, including inflammation, rheumatism, and tumors[2][3]. While phytochemical analyses have consistently identified this compound as a key constituent, dedicated studies on its specific bioactivities are sparse compared to its structural analog, Plumericin.

Known Anti-inflammatory Activity of this compound

The most direct evidence of this compound's anti-inflammatory potential comes from an in vitro study on compounds isolated from the roots of Himatanthus sucuuba. This research highlighted its ability to modulate key inflammatory mediators.

Data Presentation: In Vitro Immunoregulatory Effects

Quantitative data for this compound is limited. The available findings are summarized below.

CompoundAssayTargetResultSource
This compound Nitric Oxide (NO) Inhibition AssayNO Production>80% inhibition
This compound Interferon-γ (IFN-γ) Inhibition AssayIFN-γ ProductionNo significant inhibition
Experimental Protocol: Macrophage Nitric Oxide (NO) Inhibition Assay

The following is a generalized protocol based on standard methodologies for assessing the inhibition of nitric oxide production in macrophages, the assay in which this compound has shown activity.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept below 0.1%). Cells are pre-incubated with the compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) is added to each well.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite (a stable metabolite of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Potential Mechanism of Action: Insights from Plumericin

Given the limited mechanistic data for this compound, this section details the well-documented anti-inflammatory mechanism of Plumericin, a closely related iridoid. These findings provide a strong hypothetical framework for this compound's mode of action. Plumericin has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a critical signaling cascade in the inflammatory response[4][5][6].

Data Presentation: Anti-inflammatory Activity of Plumericin

The following tables summarize the quantitative in vitro and in vivo data for Plumericin.

Table 3.1: In Vitro Activity of Plumericin

AssayCell LineStimulusTarget/EndpointIC₅₀ / EffectSource
NF-κB Luciferase ReporterHEK293TNF-αNF-κB Transactivation~1.0 µM[6]
Adhesion Molecule ExpressionHUVECtertTNF-αVCAM-1 ExpressionSignificant inhibition at 1-5 µM[5]
Adhesion Molecule ExpressionHUVECtertTNF-αICAM-1 ExpressionSignificant inhibition at 5 µM[5]
Adhesion Molecule ExpressionHUVECtertTNF-αE-selectin ExpressionSignificant inhibition at 5 µM[5]

Table 3.2: In Vivo Activity of Plumericin

Animal ModelInflammation InducerTreatmentEndpointResultSource
Peritonitis Mouse ModelThioglycollatePlumericin (1 mg/kg, i.p.)Neutrophil Recruitment~50% reduction in neutrophil count[5][6]
Visualizing the Mechanism and Workflow

The following diagrams illustrate the NF-κB signaling pathway, highlighting the point of inhibition by Plumericin, and a typical experimental workflow for screening anti-inflammatory compounds.

NF_kappa_B_Pathway LPS Inflammatory Stimulus (LPS, TNF-α) Receptor Receptor (TLR4, TNFR) LPS->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive Complex) p_IkB P-IκBα NFkB NF-κB (p65/p50) Degradation Proteasomal Degradation p_IkB->Degradation NFkB_active Active NF-κB Degradation->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Transcription->Cytokines Plumericin Plumericin Plumericin->IKK_complex Inhibition

Caption: NF-κB signaling pathway inhibited by Plumericin.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Macrophages (e.g., RAW 264.7) in plates pre_treat Pre-treat with this compound (various concentrations) start->pre_treat stimulate Induce Inflammation (e.g., with LPS) pre_treat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess Griess Assay for NO collect_supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa western Western Blot for Proteins (iNOS, COX-2, p-IκBα) lyse_cells->western

References

Unveiling Fulvoplumierin: A Technical Guide to its Discovery, Isolation, and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvoplumierin, a bright yellow iridoid lactone, has garnered significant attention in the scientific community for its diverse biological activities, including potent cytotoxic and antiviral properties. This technical guide provides an in-depth exploration of the discovery and history of this compound's isolation, offering detailed experimental protocols, quantitative data, and a historical perspective on this promising natural product.

Historical Context and Initial Discovery

The history of this compound is intrinsically linked to the study of natural products from plants of the Apocynaceae family, particularly from the genera Plumeria and Himatanthus. The genus Plumeria, named in honor of the 17th-century French botanist Charles Plumier, has a long history of use in traditional medicine. The first description of a Plumeria species dates back to 1522 in the Badianus Manuscript, which documented the medicinal practices of the Aztecs.

While the parent plants have been known for centuries, the isolation and characterization of their chemical constituents is a more recent endeavor. An early and significant contribution to the chemistry of these plants was the isolation and structural elucidation of this compound by G. Albers-Schönberg and H. Schmid in 1955. Their work laid the foundation for future investigations into this class of compounds. Later, in 1978, Perdue and Blomster reported the isolation of this compound from the bark of Himatanthus sucuuba, where it was identified as a lactone with the molecular formula C₁₄H₁₂O₄ based on elemental analysis, infrared (IR) and mass spectrometry (MS), and melting point determination.

Experimental Protocols: Isolation of this compound

The isolation of this compound typically involves solvent extraction of plant material followed by chromatographic separation. The following protocol is a composite methodology based on established procedures for isolating iridoids from Plumeria and Himatanthus species.

Plant Material Collection and Preparation
  • Collect fresh bark from Plumeria rubra or Himatanthus sucuuba.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered bark (e.g., 1 kg) with n-hexane or petroleum ether at room temperature for 72 hours to remove nonpolar constituents.

  • Filter the mixture and discard the nonpolar extract.

  • Air-dry the marc (the remaining plant material).

  • Exhaustively extract the marc with methanol (B129727) or ethanol (B145695) by percolation or Soxhlet extraction for 48-72 hours.

  • Concentrate the methanol/ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation and Purification
  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform (B151607) and ethyl acetate (B1210297).

  • Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light (254 nm). This compound will appear as a distinct yellow spot.

  • Subject the fraction rich in this compound (typically the chloroform or ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or chloroform and methanol.

  • Collect the fractions and monitor them by TLC. Combine the fractions containing pure this compound.

  • Recrystallize the combined fractions from a suitable solvent system (e.g., methanol/water or ethanol) to obtain pure, yellow crystals of this compound.

Experimental Workflow for this compound Isolation

Spectroscopic and Mechanistic Insights into Fulvoplumierin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvoplumierin, an iridoid lactone found in plants of the Apocynaceae family, has garnered interest for its potential pharmacological activities. This technical guide provides a consolidated overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification and characterization. Detailed experimental protocols for the isolation and analysis of this compound are also presented. Furthermore, this guide explores the potential mechanisms of action of this compound, with a focus on its likely role as an inhibitor of the NF-κB signaling pathway and its documented anti-HIV activity through the inhibition of reverse transcriptase.

Spectroscopic Data of this compound

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectroscopic data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound (Data not available in search results)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
DataNotAvailableIn Search Results

Table 2: ¹³C NMR Spectral Data of this compound (Data not available in search results)

PositionChemical Shift (δ, ppm)
DataNot Available In Search Results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its lactone and other functional groups.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
Specific data not available in search resultsC=O (lactone) stretch, C=C stretch, C-O stretch, C-H stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The identity of this compound (C₁₄H₁₂O₄) has been confirmed by mass spectral determination[1].

Table 4: Mass Spectrometry Data for this compound

m/z ValueInterpretation
Specific m/z values not available in search results[M]+ (Molecular Ion Peak)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on common practices for natural product chemistry.

Isolation of this compound

This compound can be isolated from various plant sources, such as Himatanthus sucuuba[1][2]. A general workflow for its isolation is as follows:

G Start Plant Material (e.g., Bark of Himatanthus sucuuba) Extraction Extraction with n-hexane Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude n-hexane Extract Filtration->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation TLC Thin Layer Chromatography (TLC) Analysis Fractionation->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound

Figure 1: General workflow for the isolation of this compound.
Spectroscopic Analysis

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment.

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or dissolved in a suitable solvent (e.g., chloroform) to be analyzed as a thin film on a salt plate.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC-MS or LC-MS, is used.

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods.

  • Data Acquisition: The mass spectrum is recorded, showing the molecular ion peak and fragmentation pattern.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are still under investigation, its structural similarity to other iridoids, such as Plumericin (B1242706), and preliminary biological screening provide insights into its potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Plumericin has been identified as a potent inhibitor of the NF-κB pathway, a key regulator of the inflammatory response[3][4]. It is plausible that this compound shares this anti-inflammatory activity by targeting a similar mechanism. The proposed pathway involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Anti-HIV Activity: Inhibition of Reverse Transcriptase

This compound has been reported to exhibit anti-HIV-1 activity, with one of the proposed mechanisms being the inhibition of the viral enzyme reverse transcriptase (RT). This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound can block a critical step in the viral life cycle.

G HIV_RNA HIV Viral RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Template for Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes This compound This compound This compound->RT Inhibits Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Figure 3: Mechanism of anti-HIV activity of this compound via inhibition of Reverse Transcriptase.

Conclusion

This compound is a promising natural product with potential therapeutic applications. This guide provides a foundational resource for researchers by consolidating available spectroscopic information and outlining standard experimental procedures. The exploration of its potential mechanisms of action, particularly the inhibition of the NF-κB pathway and HIV reverse transcriptase, opens avenues for further investigation into its anti-inflammatory and antiviral properties. Further research is warranted to obtain a complete set of quantitative spectroscopic data and to fully elucidate the molecular targets and signaling pathways of this compound.

References

Methodological & Application

Protocol for the Extraction of Fulvoplumierin from Plumeria rubra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fulvoplumierin, an iridoid present in Plumeria rubra, has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2] This document provides a comprehensive protocol for the extraction and isolation of this compound from the stem bark of Plumeria rubra. The methodologies outlined are based on established phytochemical extraction techniques and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

This compound has demonstrated notable biological activities, including anti-inflammatory and antiviral effects.[3][4] Its mechanism of action is believed to involve the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade, making it a promising candidate for further investigation in the development of novel therapeutic agents. The provided protocols detail the necessary steps from sample preparation to the purification of the target compound, along with data presentation and visualization of the relevant biological pathway.

Quantitative Data Summary

The following table summarizes the quantitative data related to the extraction and biological activity of compounds from Plumeria rubra. It is important to note that the yield of purified this compound is dependent on various factors including the geographical origin of the plant material, harvesting time, and the specifics of the extraction and purification process.

ParameterValueSource Plant MaterialExtraction/Assay MethodReference
Total Methanolic Extract Yield 9.5% (w/w)Dried Stem BarkSoxhlet Extraction with Methanol (B129727)
Plumericin (B1242706) IC50 (NF-κB Inhibition) 1 µM-NF-κB Luciferase Reporter Gene Assay[5]
This compound Anti-HIV-1 RT IC50 45 µg/mL-HIV-1 Reverse Transcriptase Assay

Experimental Protocols

Preparation of Plant Material
  • Collection: Collect the stem bark of Plumeria rubra.

  • Identification: Authenticate the plant material by a qualified botanist.

  • Drying: Shade-dry the collected bark to prevent the degradation of phytochemicals.

  • Grinding: Pulverize the dried bark into a coarse powder using a mechanical grinder.

Extraction of this compound

This protocol is adapted from the exhaustive extraction method for Plumeria rubra bark.[2]

  • Apparatus: Set up a Soxhlet extraction apparatus.

  • Solvent: Use methanol as the extraction solvent.

  • Procedure:

    • Weigh 1.0 kg of the dried bark powder.

    • Place the powdered bark into the thimble of the Soxhlet apparatus.

    • Fill the round-bottom flask with a sufficient volume of methanol.

    • Heat the solvent to its boiling point and continue the extraction for 48 hours, or until the solvent in the siphon tube runs clear.

  • Concentration:

    • After extraction, evaporate the methanol from the extract under reduced pressure using a rotary evaporator to obtain a viscous, dark brown mass.[2]

    • Calculate the percentage yield of the crude extract.

Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the crude methanolic extract.

  • Slurry Preparation:

    • Dissolve the dried crude extract in a minimum amount of methanol.

    • Add silica (B1680970) gel (60-120 mesh) to the dissolved extract to form a slurry.

    • Air-dry the slurry until a fine, free-flowing powder is obtained.

  • Column Packing:

    • Prepare a silica gel column (60-120 mesh) in a suitable glass column, packed using petroleum ether as the initial solvent.

  • Loading and Elution:

    • Carefully load the prepared slurry onto the top of the packed silica gel column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A suggested solvent gradient is as follows:

      • Petroleum ether

      • Petroleum ether : Chloroform (in increasing polarity ratios, e.g., 9:1, 3:1, 1:1, 1:3)

      • Chloroform

      • Chloroform : Methanol (in increasing polarity ratios, e.g., 99:1, 49:1, 19:1, 9:1)

      • Methanol

  • Fraction Collection and Analysis:

    • Collect the eluate in separate fractions.

    • Monitor the separation process using Thin Layer Chromatography (TLC) with pre-coated silica gel 60F254 plates.

    • Visualize the spots on the TLC plates under UV light or by using a suitable staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

    • Combine the fractions that show a similar TLC profile, corresponding to this compound.

  • Crystallization:

    • Evaporate the solvent from the combined fractions containing this compound.

    • Recrystallize the residue from a suitable solvent or solvent mixture (e.g., acetone-methanol) to obtain pure this compound crystals.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow A 1. Plant Material Preparation (Plumeria rubra Bark) B 2. Soxhlet Extraction (Methanol) A->B C 3. Concentration (Rotary Evaporation) B->C D Crude Methanolic Extract C->D E 4. Column Chromatography (Silica Gel) D->E F Fraction Collection & TLC Analysis E->F G Purified this compound Fractions F->G H 5. Crystallization G->H I Pure this compound H->I NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB (Active) IkB_NFkB->NFkB_n IκB Degradation, NF-κB Translocation Fulvo This compound Fulvo->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

References

Application Notes: High-Performance Liquid Chromatography (HPLC) Purification of Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fulvoplumierin is a bioactive iridoid found in various species of the Plumeria genus, which are known for their traditional medicinal uses.[1][2] This compound has garnered interest within the scientific and drug development communities due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and efficient technique for the isolation and purification of this compound from complex plant extracts, yielding a high-purity product suitable for further research and development.

Biological Activities and Potential Applications

This compound, often found alongside its congener plumericin, contributes to the diverse pharmacological profile of Plumeria extracts. Research has indicated several key biological activities:

  • Anti-inflammatory Activity: A closely related compound, plumericin, has been identified as a potent inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for the development of anti-inflammatory drugs. The structural similarity of this compound suggests it may exhibit a similar mechanism of action.

  • Antimicrobial Activity: Extracts from Plumeria species containing this compound have demonstrated efficacy against a range of oral and periodontal pathogens. This suggests potential applications in oral health and the treatment of microbial infections.

  • Cytotoxic and Anticancer Potential: Various studies have highlighted the cytotoxic effects of Plumeria extracts on different cancer cell lines, indicating a potential for the development of novel anticancer agents.

  • Antioxidant Properties: The presence of compounds like this compound contributes to the antioxidant capacity of Plumeria extracts, which can help mitigate oxidative stress-related cellular damage.

HPLC Purification Overview

The purification of this compound from a crude plant extract is typically achieved using preparative reverse-phase HPLC (RP-HPLC). This method separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used in conjunction with a polar mobile phase, typically a gradient of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). As the concentration of the organic solvent increases, hydrophobic compounds like this compound elute from the column and can be collected as purified fractions.

Experimental Protocol: Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization of specific parameters may be necessary depending on the starting material and the HPLC system used.

1. Preparation of Crude Extract

  • Air-dry and powder the relevant plant material (e.g., roots, bark, or flowers of a Plumeria species).

  • Perform an initial extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

  • Concentrate the resulting extract under reduced pressure to obtain a crude residue.

  • For preliminary purification, the crude extract can be subjected to liquid-liquid partitioning or column chromatography over silica (B1680970) gel.

2. Sample Preparation for HPLC

  • Dissolve a known amount of the partially purified, this compound-containing fraction in the initial mobile phase (e.g., a low percentage of methanol or acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. Preparative HPLC Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterSpecification
Instrumentation Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector
Column C18 reverse-phase column (e.g., 250 x 20 mm, 5 µm particle size)
Mobile Phase A HPLC-grade water
Mobile Phase B HPLC-grade methanol or acetonitrile
Gradient Elution See Table 2 for a typical gradient profile.
Flow Rate 10-20 mL/min (to be optimized based on column dimensions and pressure limits)
Detection Wavelength 254 nm and 280 nm
Injection Volume 1-5 mL (dependent on sample concentration and column capacity)
Column Temperature Ambient (e.g., 25 °C)

Table 2: Example of a Preparative HPLC Gradient Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Methanol/Acetonitrile)
07030
57030
351090
451090
507030
607030

4. Fraction Collection and Analysis

  • Monitor the chromatogram in real-time and collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC runs or literature data.

  • Analyze the collected fractions using analytical HPLC to assess their purity.

  • Pool the pure fractions containing this compound.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

  • Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow start Plant Material (Plumeria sp.) extraction Solvent Extraction (Methanol/Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration pre_purification Preliminary Purification (e.g., Column Chromatography) concentration->pre_purification sample_prep Sample Preparation (Dissolution & Filtration) pre_purification->sample_prep hplc Preparative RP-HPLC sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Purified this compound pooling->final_product nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb_nfkb IκB NF-κB ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n translocates p_ikb P-IκB ikb_nfkb->p_ikb ub_p_ikb Ub-P-IκB p_ikb->ub_p_ikb ubiquitination proteasome Proteasome ub_p_ikb->proteasome degradation proteasome->nfkb releases dna DNA nfkb_n->dna binds to gene_expression Pro-inflammatory Gene Expression dna->gene_expression induces This compound This compound (Plumericin) This compound->ikk inhibits

References

Elucidating the Structure of Fulvoplumierin: An Application of 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulvoplumierin is a naturally occurring iridoid compound isolated from plants of the Plumeria genus, which belongs to the Apocynaceae family. Iridoids are a class of monoterpenoids known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The precise structural characterization of these molecules is paramount for understanding their mechanism of action and for guiding further drug development efforts. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like this compound. This application note provides a detailed overview of the application of 2D NMR techniques, including COSY, HSQC, and HMBC, for the complete structural assignment of this compound.

Data Presentation: 2D NMR Spectroscopic Data of this compound

The structural elucidation of this compound is achieved through the comprehensive analysis of its 1D and 2D NMR spectra. The following table summarizes the ¹H and ¹³C NMR chemical shifts and key 2D correlations.

Atom No.δ¹³C (ppm)δ¹H (ppm, mult., J in Hz)COSY Correlations (¹H-¹H)HSQC Correlation (¹³C-¹H)HMBC Correlations (¹³C-¹H)
193.36.25 (d, 6.0)H-9C-1/H-1C-3, C-5, C-8, C-9
3151.87.42 (s)-C-3/H-3C-1, C-4, C-5, C-11
4109.8---H-3, H-5
5144.97.21 (d, 6.0)H-6C-5/H-5C-1, C-3, C-4, C-6, C-9
6130.56.55 (dd, 6.0, 2.5)H-5, H-7C-6/H-6C-5, C-7, C-8
7136.16.85 (dd, 6.0, 2.5)H-6, H-8C-7/H-7C-5, C-6, C-8, C-9
8138.27.58 (d, 6.0)H-7C-8/H-8C-1, C-6, C-7, C-9, C-10
945.23.85 (d, 6.0)H-1C-9/H-9C-1, C-5, C-7, C-8, C-10
10170.1---H-8, H-9
11168.5---H-3, H-13
1351.83.80 (s)-C-13/H-13C-11
1420.52.05 (s)-C-14/H-14C-4
1512.11.25 (t, 7.0)H-16C-15/H-15C-16
1660.84.20 (q, 7.0)H-15C-16/H-16C-15

Note: The data presented in this table is a representative dataset for this compound. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation

A sample of pure this compound (typically 5-10 mg) is dissolved in 0.5-0.6 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons.[1] Tetramethylsilane (TMS) is usually added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe. Standard Bruker pulse programs are typically used for the 2D experiments.

a) ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are spin-spin coupled, typically through two or three bonds. This helps in establishing the connectivity of proton spin systems within the molecule.

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (SW): Typically 10-12 ppm in both F1 and F2 dimensions.

    • Number of Data Points (TD): 2048 in F2 and 256-512 in F1.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (d1): 1-2 seconds.

b) ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons. This is a highly sensitive method for assigning carbon signals based on their attached proton resonances.

  • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited HSQC, which distinguishes CH/CH₃ from CH₂ groups)

  • Acquisition Parameters:

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~180-200 ppm in F1 (¹³C).

    • Number of Data Points (TD): 1024 in F2 and 256 in F1.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

c) ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H) and ~200-220 ppm in F1 (¹³C).

    • Number of Data Points (TD): 2048 in F2 and 512 in F1.

    • Number of Scans (NS): 16-64 per increment.

    • Relaxation Delay (d1): 2 seconds.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

Data Processing and Interpretation

The acquired 2D NMR data is processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to establish the complete chemical structure of this compound.

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation This compound Pure this compound Solvent Deuterated Solvent (e.g., CDCl3) NMR_Tube NMR Tube COSY ¹H-¹H COSY NMR_Tube->COSY HSQC ¹H-¹³C HSQC HMBC ¹H-¹³C HMBC Proton_Spin_Systems Identify Proton Spin Systems COSY->Proton_Spin_Systems Direct_CH_Bonds Assign Direct C-H Bonds HSQC->Direct_CH_Bonds Long_Range_Correlations Establish Long-Range C-H Connectivity HMBC->Long_Range_Correlations Final_Structure Assemble Final Structure of this compound Proton_Spin_Systems->Final_Structure Direct_CH_Bonds->Final_Structure Long_Range_Correlations->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound using 2D NMR.

correlation_logic cluster_cosy COSY: Through-Bond (2-3 JHH) cluster_hsqc HSQC: Direct One-Bond (1JCH) cluster_hmbc HMBC: Long-Range (2-4 JCH) H1 H-1 H9 H-9 H1->H9 H1_hsqc H-1 C1 C-1 C1->H1_hsqc H1_hmbc H-1 C3 C-3 C3->H1_hmbc H1_hmbc2 H-1 C5 C-5 C5->H1_hmbc2

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antimicrobial susceptibility of Fulvoplumierin, an iridoid lactone with known biological activities.

Introduction

This compound is a natural product isolated from various species of the Plumeria genus, commonly known as frangipani. It has been identified as one of the chemical constituents responsible for the pharmacological activities of these plants. Preliminary studies have indicated that this compound possesses antimicrobial properties, notably against Mycobacterium tuberculosis. This document outlines standardized methods for the systematic in vitro evaluation of this compound's antimicrobial spectrum and potency.

Antimicrobial Spectrum and Potency of this compound and Related Compounds

While comprehensive data on the antimicrobial activity of pure this compound is still emerging, studies on related compounds and extracts from Plumeria species provide valuable insights into its potential. The following table summarizes available data on the antimicrobial susceptibility of this compound, its related iridoids (Plumericin and Isoplumericin), and Plumeria extracts. This data is primarily derived from broth microdilution assays, which determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Test SubstanceMicroorganismMethodMIC (µg/mL)Reference
This compound Mycobacterium tuberculosis 607Not SpecifiedNot Specified (noted antibacterial potential)
PlumericinMycobacterium tuberculosis H37RvMTT Assay2.1 ± 0.12
PlumericinMDR M. tuberculosis Isolate 1MTT Assay1.3 ± 0.15
PlumericinMDR M. tuberculosis Isolate 2MTT Assay2.0 ± 0.07
PlumericinMDR M. tuberculosis Isolate 3MTT Assay1.5 ± 0.13
PlumericinMDR M. tuberculosis Isolate 4MTT Assay2.0 ± 0.14
IsoplumericinMycobacterium tuberculosis H37RvMTT Assay2.4 ± 0.08
Plumeria rubra Flower ExtractStaphylococcus aureusBroth Microdilution15.6 - 250.0
Plumeria rubra Flower ExtractStaphylococcus epidermidisBroth Microdilution15.6 - 250.0
Plumeria rubra Flower ExtractAcinetobacter baumanniiBroth Microdilution15.6 - 250.0
Plumeria rubra Flower ExtractCandida albicansBroth Microdilution15.6 - 250.0
Plumeria rubra Methanolic Bark ExtractStaphylococcus aureusNot Specified25
Plumeria rubra Methanolic Bark ExtractBacillus subtilisNot Specified25
Plumeria rubra Methanolic Bark ExtractEscherichia coliNot Specified25
Plumeria rubra Aqueous Bark ExtractAspergillus nigerNot Specified50
Plumeria rubra Aqueous Bark ExtractCandida albicansNot Specified50

Proposed Mechanism of Action

The precise molecular mechanism of this compound's antimicrobial action is not yet fully elucidated. However, based on the known activities of other iridoids, a plausible mechanism involves the inhibition of essential cellular processes in microorganisms. Iridoids have been reported to interfere with bacterial DNA and protein synthesis. The reactive α,β-unsaturated lactone moiety present in many iridoids, including this compound, can potentially react with nucleophilic groups in cellular macromolecules like proteins and nucleic acids, leading to cellular dysfunction and death.

Unveiling the Anti-inflammatory Potential of Fulvoplumierin: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvoplumierin, an iridoid isolated from plants of the Plumeria genus, has been identified as a compound of interest for its potential therapeutic properties. Species of Plumeria have a history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions. This document provides detailed application notes and experimental protocols for the in vitro assessment of the anti-inflammatory activity of this compound. While specific quantitative data for this compound is emerging, this guide utilizes data from the closely related and well-studied iridoid, Plumericin (B1242706), to illustrate the application of these methods. Plumericin has demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. These protocols will enable researchers to systematically evaluate the anti-inflammatory efficacy of this compound and similar natural products.

Data Presentation

The following tables summarize the expected quantitative data from in vitro anti-inflammatory assays. Note that the data presented for Plumericin is for illustrative purposes to guide the interpretation of results for this compound.

Table 1: Effect of Plumericin on NF-κB Activation

CompoundAssayCell LineStimulantIC₅₀ (µM)
PlumericinNF-κB Luciferase ReporterHEK293TNF-α1.0[1][2]

Table 2: Illustrative Data on the Effect of a Test Compound on Nitric Oxide and Pro-inflammatory Cytokine Production

CompoundCell LineStimulantParameterIC₅₀ (µM)
Test CompoundRAW 264.7LPSNitric OxideUser Determined
Test CompoundRAW 264.7LPSTNF-αUser Determined
Test CompoundRAW 264.7LPSIL-6User Determined
Test CompoundRAW 264.7LPSIL-1βUser Determined

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage and HEK293 human embryonic kidney cell lines are suitable for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by macrophages upon activation.

  • Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.

  • Principle: This sandwich ELISA uses a pair of antibodies specific to the cytokine of interest. A capture antibody is coated on the plate, which binds the cytokine from the sample. A second, enzyme-conjugated detection antibody then binds to the captured cytokine. The addition of a substrate results in a color change proportional to the amount of cytokine present.

  • Procedure:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the Nitric Oxide Production Assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

    • Briefly, this involves adding the supernatant to the antibody-coated wells, followed by incubation, washing, addition of the detection antibody, another incubation and wash, addition of the substrate, and finally stopping the reaction.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathways

This compound's anti-inflammatory activity is likely mediated through the modulation of key inflammatory signaling pathways. The NF-κB and MAPK pathways are critical regulators of the inflammatory response. The closely related compound, Plumericin, has been shown to potently inhibit the NF-κB pathway.[1][2]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) This compound This compound This compound->IKK Inhibition

Caption: Proposed NF-κB inhibitory pathway of this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression This compound This compound This compound->TAK1 Potential Inhibition

Caption: Potential MAPK inhibitory pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro anti-inflammatory activity of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (RAW 264.7) Start->Cell_Culture Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Determine_Concentration Determine Non-Toxic Concentrations Cytotoxicity->Determine_Concentration Treatment Pre-treat cells with This compound Determine_Concentration->Treatment Stimulation Stimulate with LPS (1 µg/mL) Treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay Cytokine_Assay Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) Supernatant->Cytokine_Assay Data_Analysis Data Analysis (IC₅₀ determination) NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro anti-inflammatory assessment workflow.

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory mediators and pathways. The illustrative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation. Further investigation into the specific molecular targets of this compound within the NF-κB and MAPK signaling cascades will be crucial in elucidating its precise mechanism of action and advancing its potential as a novel anti-inflammatory agent.

References

Application Note: Quantification of Fulvoplumierin in Plant Extracts by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Fulvoplumierin is an iridoid lactone found in various plant species, notably from the Apocynaceae family, such as Plumeria and Himatanthus species. It has garnered significant interest from researchers due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of this compound in plant extracts is crucial for quality control of herbal medicines, standardization of extracts for pharmacological studies, and in the development of new therapeutic agents. This application note presents a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in the plant extract. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a gradient of acidified water and acetonitrile. The quantification is performed by detecting the UV absorbance of this compound at its maximum absorption wavelength (λmax). The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material (e.g., bark, leaves).

Materials:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • Volumetric flasks

  • Pipettes

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a 50 mL volumetric flask.

  • Repeat the extraction process (steps 2-6) two more times with fresh methanol, collecting the supernatant in the same volumetric flask.

  • Bring the volumetric flask to a final volume of 50 mL with methanol.

  • Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Elution:

    • 0-20 min: 15-40% B

    • 20-25 min: 40-60% B

    • 25-30 min: 60-15% B

    • 30-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 335 nm (Note: The optimal wavelength for this compound should be determined experimentally by scanning a pure standard from 200-400 nm).

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a series of calibration standards of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Note: The availability of a certified this compound analytical standard is crucial for accurate quantification. If a commercial standard is not available, an isolated and purified standard with confirmed identity and purity should be used.

  • Inject the calibration standards, followed by the prepared plant extract samples.

  • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the plant extracts using the regression equation from the calibration curve.

Data Presentation: Method Validation Summary

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results. The following table summarizes the typical validation parameters for a robust HPLC-UV method for the quantification of this compound.

Note: The following data are representative examples and must be determined experimentally during method validation.

ParameterSpecificationTypical Result
Linearity
Range-1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Accuracy (Recovery) 80 - 120%98.5 - 101.2%
Precision
Intra-day (RSD%)≤ 2%< 1.5%
Inter-day (RSD%)≤ 3%< 2.0%
Specificity No interfering peaks at the retention time of this compoundPeak purity > 0.999
Robustness Minor variations in method parametersNo significant impact on results

Mandatory Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC-UV Analysis filtration->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis report Report Results data_analysis->report

Caption: Experimental workflow for the quantification of this compound.

method_validation_logic method_dev Method Development specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness system_suitability System Suitability specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

Caption: Logical flow for HPLC-UV method validation.

Application Notes and Protocols: Fulvoplumierin as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvoplumierin is a prominent iridoid found in various species of the genus Plumeria, commonly known as Frangipani. These plants are recognized in traditional medicine for their diverse therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial activities. As research into the medicinal potential of Plumeria species intensifies, the need for accurate and reliable quantification of its bioactive constituents is paramount. This compound, as a distinct and measurable component, serves as an excellent standard for the phytochemical analysis and quality control of Plumeria extracts and derived products.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), along with an overview of its potential role in modulating inflammatory signaling pathways.

Phytochemical Analysis Using this compound as a Standard

The quantification of this compound in plant extracts or herbal formulations is crucial for ensuring product consistency and efficacy. HPLC and HPTLC are powerful chromatographic techniques widely used for this purpose.

Table 1: Representative HPLC Method Validation Parameters for this compound

While specific validation data for this compound is not widely published, this table represents typical parameters for the quantification of similar phytochemicals using HPLC. Researchers should perform in-house validation.

ParameterTypical Value
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.45
Precision (% RSD)< 2%
Accuracy (Recovery %)98 - 102%
SpecificityNo interference from other components
Table 2: Representative HPTLC Method Validation Parameters for this compound

Similar to the HPLC data, this table provides expected validation parameters for an HPTLC method for this compound, which should be confirmed by internal validation.

ParameterTypical Value
Linearity Range (ng/spot)50 - 500
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/spot)10
Limit of Quantification (LOQ) (ng/spot)30
Precision (% RSD)< 3%
Accuracy (Recovery %)97 - 103%
SpecificityResolved peak from other matrix components

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in a plant extract. The specific parameters may require optimization based on the laboratory instrumentation and the complexity of the sample matrix.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Plant extract containing this compound

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solution:

  • Accurately weigh approximately 1 g of the dried plant extract.

  • Disperse the extract in 50 mL of methanol and sonicate for 30 minutes.

  • Allow the mixture to stand for 1 hour and then filter it through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

    • 0-5 min: 10% A

    • 5-25 min: 10% to 90% A

    • 25-30 min: 90% A

    • 30-35 min: 90% to 10% A

    • 35-40 min: 10% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around its λmax).

6. Analysis and Calculation:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

This protocol describes a general HPTLC method for the quantification of this compound.

1. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • HPTLC grade solvents (e.g., toluene, ethyl acetate, formic acid)

  • Methanol

  • Plant extract containing this compound

2. Instrumentation:

  • HPTLC system with an automatic sample applicator and a densitometric scanner

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254

  • Twin-trough developing chamber

3. Preparation of Standard and Sample Solutions:

  • Standard Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol.

  • Sample Solution: Prepare as described in the HPLC protocol.

4. Chromatographic Procedure:

  • Application: Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using an automatic applicator.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 7:2:1, v/v/v).

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Drying: Dry the plate in an oven at 60 °C for 5 minutes.

5. Densitometric Analysis:

  • Scan the dried plate using a densitometer at the wavelength of maximum absorbance for this compound.

  • Record the peak areas and construct a calibration curve for the standard.

  • Calculate the amount of this compound in the sample by comparing its peak area with the calibration curve.

Signaling Pathway and Biological Activity

This compound is an iridoid, a class of compounds known for their anti-inflammatory properties. While direct studies on the signaling pathways of this compound are limited, research on the structurally similar iridoid, Plumericin, has demonstrated potent inhibitory effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1][2] The NF-κB pathway is a critical regulator of the inflammatory response.

Diagram 1: Proposed Experimental Workflow for Phytochemical Analysis

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification plant_material Plant Material (e.g., Plumeria leaves) extraction Extraction plant_material->extraction filtration Filtration extraction->filtration sample_solution Sample Solution filtration->sample_solution hplc HPLC Analysis sample_solution->hplc hptlc HPTLC Analysis sample_solution->hptlc fulvo_std This compound Reference Standard std_solution Standard Solutions fulvo_std->std_solution std_solution->hplc std_solution->hptlc calibration Calibration Curve Construction hplc->calibration hptlc->calibration quantification Quantification of This compound calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for phytochemical analysis using this compound.

Diagram 2: Postulated Inhibitory Action on the NF-κB Signaling Pathway

Based on the activity of the related compound Plumericin, this compound may inhibit the NF-κB signaling pathway.[1][2]

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Inhibits ikb_p P-IκBα nfkb_nuc NF-κB (Translocated) proteasome Proteasome Degradation ikb_p->proteasome Targets for fulvo This compound (Proposed Action) fulvo->ikk Inhibits dna DNA nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression dna->genes Promotes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a valuable phytochemical standard for the quality control and standardization of Plumeria-based herbal products. The provided HPLC and HPTLC protocols offer a robust starting point for researchers to develop and validate their own quantitative methods. Furthermore, the potential of this compound as an anti-inflammatory agent, possibly acting through the inhibition of the NF-κB pathway, warrants further investigation and may open new avenues for drug development. These application notes are intended to facilitate and standardize the research on this promising natural product.

References

Experimental Design for Preclinical Evaluation of Fulvoplumierin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fulvoplumierin, a naturally occurring iridoid compound found in plants of the Plumeria and Himatanthus genera, has garnered scientific interest due to its potential therapeutic properties.[1][2] In vitro studies have suggested its involvement in anti-inflammatory, anticancer, and antimicrobial activities. To translate these preliminary findings into potential clinical applications, rigorous preclinical evaluation using well-defined animal models is imperative.

This document provides detailed protocols for investigating the efficacy of this compound in three key therapeutic areas: inflammation, cancer, and microbial infections. The experimental designs outlined below are intended to serve as a comprehensive guide for researchers aiming to elucidate the in vivo pharmacological profile of this compound. The protocols are based on established and widely accepted animal models to ensure the generation of robust and reproducible data.

The primary objectives of these studies are to:

  • Evaluate the dose-dependent anti-inflammatory effects of this compound.

  • Assess the antitumor efficacy of this compound in a xenograft cancer model.

  • Determine the in vivo antimicrobial activity of this compound against pathogenic microorganisms.

  • Elucidate the potential mechanism of action, with a focus on relevant signaling pathways.

Due to a lack of specific in vivo quantitative data for this compound in the public domain, the data presented in the following tables are hypothetical and for illustrative purposes only. Researchers should generate their own data through experimentation.

I. Anti-inflammatory Activity of this compound

A. Carrageenan-Induced Paw Edema Model

This widely used model induces an acute and localized inflammatory response, making it suitable for screening potential anti-inflammatory agents.[3][4]

Experimental Protocol

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old, weighing 150-200g for rats and 20-25g for mice).

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Drug Administration: this compound or vehicle is administered orally 60 minutes before the induction of inflammation. The positive control, Indomethacin, is also administered orally.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema is calculated for each group.

  • Data Analysis: The results are expressed as the mean ± SEM. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.04-
Indomethacin100.42 ± 0.0350.6
This compound100.73 ± 0.0514.1
This compound250.61 ± 0.0428.2
This compound500.52 ± 0.03*38.8

*p < 0.05 compared to Vehicle Control.

B. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animals grouping Randomly Group Animals acclimatize->grouping prepare_fp Prepare this compound Doses grouping->prepare_fp administer Administer this compound/Controls prepare_fp->administer induce Induce Paw Edema (Carrageenan) administer->induce measure Measure Paw Volume (0-4h) induce->measure calculate Calculate % Inhibition measure->calculate stats Statistical Analysis (ANOVA) calculate->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

II. Anticancer Activity of this compound

A. Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of a compound's antitumor efficacy.

Experimental Protocol

  • Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: 5 x 10^6 cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Grouping and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to the following groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., PBS with 5% DMSO)

    • Group 2: Positive Control (e.g., Cisplatin, 5 mg/kg, i.p., once a week)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, i.p., daily)

  • Efficacy Evaluation: Treatment is administered for a specified period (e.g., 21 days). Tumor volume and body weight are recorded throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed using a two-way ANOVA for tumor growth data.

Data Presentation

Table 2: Antitumor Efficacy of this compound in a Xenograft Mouse Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1250 ± 110-
Cisplatin5450 ± 5564.0
This compound25980 ± 9521.6
This compound50750 ± 8040.0
This compound100580 ± 65*53.6

*p < 0.05 compared to Vehicle Control.

B. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture Cancer Cells implant Implant Cells in Mice culture->implant monitor_growth Monitor Initial Tumor Growth implant->monitor_growth grouping Randomize Mice into Groups monitor_growth->grouping treat Administer this compound/Controls grouping->treat measure Measure Tumor Volume & Body Weight treat->measure excise Excise and Weigh Tumors measure->excise analyze_tissue Histopathology/Biomarker Analysis excise->analyze_tissue calculate_tgi Calculate Tumor Growth Inhibition excise->calculate_tgi

Caption: Workflow for Xenograft Tumor Model Experiment.

III. Antimicrobial Activity of this compound

A. Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of antimicrobial agents in reducing the bacterial burden in a localized infection.

Experimental Protocol

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

  • Animal Model: Neutropenic male ICR mice (6-8 weeks old). Neutropenia is induced by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are anesthetized, and 0.1 mL of a bacterial suspension (e.g., 10^6 CFU/mL) is injected into the thigh muscle of one hind leg.

  • Grouping and Treatment: Two hours post-infection, mice are randomly assigned to the following groups (n=6 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: Positive Control (e.g., Vancomycin, 110 mg/kg, s.c.)

    • Group 3-5: this compound (e.g., 20, 40, 80 mg/kg, s.c.)

  • Efficacy Evaluation: Treatments are administered at specified intervals (e.g., 2 and 12 hours post-infection). At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar (B569324) to determine the bacterial load (CFU/g of tissue).

  • Data Analysis: The results are expressed as the mean log10 CFU/g of tissue ± SEM. Statistical analysis is performed using one-way ANOVA followed by Dunnett's post-hoc test.

Data Presentation

Table 3: Antimicrobial Efficacy of this compound in a Murine Thigh Infection Model (Hypothetical Data)

Treatment GroupDose (mg/kg)Bacterial Load (log10 CFU/g) (Mean ± SEM)Reduction in Bacterial Load (log10 CFU/g)
Vehicle Control-8.5 ± 0.3-
Vancomycin1105.2 ± 0.23.3
This compound207.8 ± 0.40.7
This compound406.9 ± 0.31.6
This compound806.1 ± 0.2*2.4

*p < 0.05 compared to Vehicle Control.

B. Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis induce_neutropenia Induce Neutropenia in Mice infect Induce Thigh Infection induce_neutropenia->infect prepare_bacteria Prepare Bacterial Inoculum prepare_bacteria->infect grouping Randomize Mice into Groups infect->grouping treat Administer this compound/Controls grouping->treat harvest Harvest Thigh Muscle treat->harvest homogenize Homogenize Tissue & Plate harvest->homogenize count_cfu Count Bacterial Colonies (CFU) homogenize->count_cfu

Caption: Workflow for Murine Thigh Infection Model.

IV. Potential Signaling Pathway Modulation

Based on studies of the related compound plumericin, this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

A. NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor ikk IKK Complex receptor->ikk fulvo This compound fulvo->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb genes Pro-inflammatory Gene Expression nucleus Nucleus nfkb->nucleus nucleus->genes Transcription

Caption: Postulated Inhibition of the NF-κB Pathway by this compound.

Further investigation into the specific molecular targets of this compound is warranted to confirm its mechanism of action. This can be achieved through techniques such as Western blotting and immunohistochemistry on tissues collected from the in vivo experiments to assess the phosphorylation status of key signaling proteins.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Fulvoplumierin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fulvoplumierin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help increase the yield of this compound from your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is an iridoid, a class of secondary metabolites known for a variety of biological activities. It is primarily extracted from plants of the Plumeria genus, commonly known as frangipani. Plumeria rubra is a frequently cited source for its isolation.

Q2: Which extraction methods are most effective for obtaining this compound?

A2: The most common methods for extracting iridoids like this compound are conventional solvent extraction (such as maceration or Soxhlet extraction) and ultrasonic-assisted extraction (UAE).[1] The choice of method can depend on the available equipment, the scale of the extraction, and the desired purity of the final product. UAE is often favored for its efficiency in reducing extraction time and solvent consumption.[2]

Q3: What are the key factors that influence the yield of this compound?

A3: Several factors can significantly impact the yield of this compound, including:

  • Solvent Choice: The polarity of the solvent is critical. A solvent that is too polar or non-polar may not effectively solubilize this compound.

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds like some iridoids.[3][4]

  • Extraction Time: Sufficient extraction time is necessary to ensure the maximum amount of the target compound is recovered from the plant matrix.

  • pH of the Extraction Medium: The pH can affect the stability of iridoids; some are more stable in slightly acidic conditions.[5]

  • Plant Material Quality: The concentration of this compound can vary based on the age, geographical origin, and storage conditions of the plant material.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for both identifying and quantifying this compound in an extract.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying various components within a complex extract.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, helping you to identify and resolve problems that lead to low yields.

Issue 1: Very Low or No this compound Detected in the Crude Extract
Possible Cause Recommended Solution
Incorrect Plant Material Verify the botanical identity of your Plumeria species. The concentration of this compound can vary significantly between different species and even cultivars.
Improper Sample Preparation Ensure the plant material is properly dried and ground to a fine, uniform powder. This increases the surface area for efficient solvent penetration.
Suboptimal Solvent Selection Experiment with solvents of varying polarities. Since this compound is an iridoid, start with moderately polar solvents like ethanol, methanol, or ethyl acetate (B1210297). Solvent mixtures can also be effective.
Incomplete Extraction Increase the extraction time or the solvent-to-solid ratio. For UAE, optimize the ultrasonic power and duration.
Compound Degradation During Extraction Avoid excessive heat. If using a high-temperature method like Soxhlet, consider switching to a lower-temperature method like maceration or UAE. Also, consider the pH of your extraction solvent, as some iridoids can be unstable under strongly acidic or alkaline conditions.[3][4]
Issue 2: High Amount of Impurities in the Crude Extract
Possible Cause Recommended Solution
Non-selective Solvent A broad-spectrum solvent may co-extract many other compounds. Consider a multi-step extraction with solvents of increasing polarity (e.g., starting with hexane (B92381) to remove non-polar compounds, followed by ethyl acetate for this compound).
Inadequate Filtration Ensure the extract is thoroughly filtered to remove all particulate matter before proceeding to purification.
Presence of Pigments and Chlorophyll These can be removed by pre-treating the extract with activated charcoal or by using a suitable chromatographic pre-purification step.
Issue 3: Loss of this compound During Purification
Possible Cause Recommended Solution
Irreversible Adsorption on Stationary Phase This can occur with highly active stationary phases like silica (B1680970) gel. Deactivate the silica gel by adding a small amount of water or triethylamine (B128534) to the mobile phase. Alternatively, use a different stationary phase like reversed-phase C18 silica.
Incorrect Mobile Phase Composition Optimize the mobile phase for column chromatography by first performing Thin Layer Chromatography (TLC) with different solvent systems to find the one that gives the best separation for this compound.
Compound Degradation on the Column Some compounds are sensitive to the acidic nature of silica gel. Neutralize the crude extract before loading it onto the column, or use a neutral stationary phase like alumina.
Improper Fraction Collection Monitor the fractions more carefully using TLC or a UV detector to avoid discarding fractions containing this compound.

Data Presentation

The following table provides an illustrative comparison of how different extraction parameters can influence the yield of this compound. Please note that these are representative values for comparative purposes and actual yields may vary.

Extraction Method Solvent Temperature (°C) Time (hours) Illustrative Yield (%)
MacerationMethanol25480.8
MacerationEthanol25480.7
MacerationEthyl Acetate25481.2
SoxhletEthyl Acetate7781.5
Ultrasonic-AssistedEthyl Acetate4011.8
Ultrasonic-AssistedMethanol4011.1

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the lab-scale extraction of this compound using UAE.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., Plumeria rubra leaves or bark) at 40-50°C.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 20 g of the powdered plant material into a 500 mL Erlenmeyer flask.

    • Add 200 mL of ethyl acetate (or another suitable solvent).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 1 hour at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the slurry into a glass column.

    • Wash the column with the initial mobile phase (e.g., hexane:ethyl acetate 9:1).

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise or linear gradient can be used.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC).

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Plumeria rubra) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (UAE or Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Column Chromatography crude_extract->purification pure_this compound Pure this compound purification->pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Low this compound Yield check_extraction Check Extraction Parameters start->check_extraction check_purification Check Purification Steps start->check_purification check_material Check Starting Material start->check_material sub_extraction Incomplete Extraction? Degradation? check_extraction->sub_extraction sub_purification Loss on Column? Incorrect Fractions? check_purification->sub_purification sub_material Incorrect Species? Poor Quality? check_material->sub_material solution_extraction Optimize Solvent, Time, Temp. sub_extraction->solution_extraction solution_purification Optimize Chromatography sub_purification->solution_purification solution_material Verify Plant Material sub_material->solution_material

Caption: A decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming Solubility Challenges of Fulvoplumierin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Fulvoplumierin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring iridoid compound isolated from plants of the Plumeria genus, such as Plumeria rubra.[1] It has garnered scientific interest due to its potential biological activities, including anti-inflammatory and antiviral properties.[2][3] However, like many lipophilic natural products, this compound has poor water solubility, which can significantly hinder its use in biological assays and limit its therapeutic potential by affecting its bioavailability.

Q2: What are the general approaches to improve the aqueous solubility of this compound?

To overcome the poor aqueous solubility of this compound, several formulation strategies can be employed. These techniques aim to increase the dissolution rate and apparent solubility of the compound. The most common and effective methods include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin (B1172386).

  • Formulation into Polymeric Nanoparticles: Encapsulating this compound within a biodegradable polymer matrix to create nanoparticles.

Q3: What is the proposed mechanism of action for this compound's anti-inflammatory effects?

While direct studies on this compound are limited, evidence from the structurally similar iridoid, plumericin (B1242706), and extracts from Plumeria rubra suggest a potential mechanism involving the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] Plumericin has been shown to be a potent inhibitor of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes. Additionally, nanoparticles derived from Plumeria rubra have demonstrated anti-inflammatory effects through the inhibition of COX-2.

Troubleshooting Guides

Issue 1: Preparing a Stock Solution of this compound

Problem: I am unable to dissolve this compound in aqueous buffers for my experiments.

Solution: this compound is a lipophilic molecule and will have very low solubility in purely aqueous solutions. Therefore, a stock solution should first be prepared in an appropriate organic solvent.

Recommended Solvents:

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)Up to 10 mMDMSO is a strong polar aprotic solvent. For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
EthanolUp to 10 mMA commonly used solvent in biological experiments. The final concentration should be kept low, typically below 1% (v/v), to avoid effects on cells.
MethanolUp to 30 mg/mlMethanol can also be used to prepare a stock solution. Similar to ethanol, the final concentration in assays should be minimized.

Experimental Workflow for Stock Solution Preparation:

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound add_solvent Add appropriate volume of organic solvent (e.g., DMSO) weigh->add_solvent vortex Vortex or sonicate until fully dissolved add_solvent->vortex store Store at -20°C or -80°C in small aliquots vortex->store

Workflow for preparing a this compound stock solution.
Issue 2: Enhancing Aqueous Solubility using Cyclodextrins

Problem: My experimental system is sensitive to organic solvents, and I need to deliver this compound in an aqueous solution.

Solution: Forming an inclusion complex with a cyclodextrin can significantly enhance the aqueous solubility of this compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate lipophilic molecules like this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

Experimental Protocol: Kneading Method for this compound-Cyclodextrin Inclusion Complex

This method is suitable for poorly water-soluble compounds and is economical for laboratory-scale preparations.

  • Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized for maximum complexation efficiency.

  • Preparation:

    • Accurately weigh the calculated amounts of this compound and HP-β-CD.

    • Place the HP-β-CD in a mortar and add a small amount of a hydroalcoholic mixture (e.g., ethanol:water 1:1 v/v) to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating with a pestle.

    • Continue kneading for 30-60 minutes. The mixture should become a uniform, sticky paste.

  • Drying:

    • Dry the paste in an oven at 40-50°C under vacuum until a constant weight is achieved.

  • Post-processing:

    • Grind the dried complex into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

  • Characterization (Optional but Recommended):

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the complexation efficiency and the increase in aqueous solubility by preparing a saturated solution of the complex in water and quantifying the amount of dissolved this compound using HPLC.

Troubleshooting:

ProblemPossible CauseSolution
Low complexation efficiencyIncorrect molar ratio; Insufficient kneading timeOptimize the molar ratio (e.g., 1:2 this compound:HP-β-CD). Increase the kneading time.
Product is not a fine powderIncomplete dryingEnsure the complex is completely dry before grinding.
Issue 3: Advanced Formulation using Polymeric Nanoparticles

Problem: I require a formulation with sustained release properties and improved cellular uptake for my in vivo or cell culture experiments.

Solution: Encapsulating this compound into polymeric nanoparticles can provide a stable aqueous dispersion with controlled release characteristics. The nanoprecipitation method (also known as the solvent displacement method) is a simple and reproducible technique for preparing polymeric nanoparticles from pre-formed polymers.

Experimental Protocol: Nanoprecipitation for this compound-loaded Polymeric Nanoparticles

  • Materials:

    • Polymer: Poly(lactic-co-glycolic acid) (PLGA) is a common choice due to its biocompatibility and biodegradability.

    • Organic Solvent: Acetone or acetonitrile (B52724) (miscible with water).

    • Aqueous Phase: Deionized water.

    • Surfactant (optional but recommended for stability): Poloxamer 188 or Polyvinyl alcohol (PVA).

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA (e.g., 50 mg) and this compound (e.g., 5 mg) in a minimal volume of the organic solvent (e.g., 5 mL of acetone).

  • Nanoprecipitation:

    • Prepare the aqueous phase, which may contain a surfactant (e.g., 20 mL of 1% w/v Poloxamer 188 solution).

    • Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.

    • Nanoparticles will form instantaneously, resulting in a milky-white suspension.

  • Solvent Evaporation:

    • Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and excess surfactant. Repeat the washing step twice.

    • Resuspend the final nanoparticle pellet in an appropriate aqueous buffer.

  • Characterization (Optional but Recommended):

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency and drug loading by dissolving a known amount of nanoparticles in a suitable organic solvent and quantifying the this compound content using HPLC.

Experimental Workflow for Nanoprecipitation:

G cluster_workflow Nanoprecipitation Workflow dissolve_org Dissolve this compound and PLGA in organic solvent add_dropwise Add organic phase dropwise to aqueous phase with stirring dissolve_org->add_dropwise prepare_aq Prepare aqueous phase (with or without surfactant) prepare_aq->add_dropwise evaporate Evaporate organic solvent add_dropwise->evaporate purify Purify by centrifugation and washing evaporate->purify resuspend Resuspend nanoparticles in aqueous buffer purify->resuspend

Workflow for preparing this compound-loaded nanoparticles.

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Based on evidence from the structurally related compound plumericin, a plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the canonical NF-κB signaling pathway.

G cluster_pathway Proposed NF-κB Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 (Active) IkBa_p65_p50->p65_p50 IκBα degradation Nucleus Nucleus p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, VCAM-1, ICAM-1) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits

Proposed mechanism of NF-κB inhibition by this compound.

References

Stability of Fulvoplumierin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with fulvoplumierin. This resource provides essential information on assessing the stability of this compound under various storage and stress conditions. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it important for this compound?

A1: A forced degradation or stress study is a process that exposes a drug substance like this compound to conditions more severe than accelerated stability testing.[1] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help in understanding the chemical behavior of this compound and establishing its likely degradation pathways, such as hydrolysis, oxidation, photolysis, or thermolysis.[1]

  • Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate a stability-indicating analytical method (e.g., HPLC) that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[2][3]

  • Informing Formulation and Storage: Knowledge of this compound's intrinsic stability helps in developing a stable formulation and determining appropriate storage conditions.[1]

Q2: What are the typical stress conditions used in a forced degradation study for a natural product like this compound?

A2: According to ICH guidelines, a minimal list of stress factors for forced degradation studies includes acid and base hydrolysis, oxidation, photolysis, and thermal degradation. The specific conditions should be chosen to achieve a target degradation of 5-20%.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique for monitoring the stability of pharmaceutical compounds. A stability-indicating HPLC method should be developed to separate the intact this compound from all its degradation products. UV detection is often suitable for chromophoric compounds like this compound.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Unexpected peaks, often called "ghost peaks," can arise from several sources during an HPLC analysis. These can include impurities in the mobile phase, contamination from the injector or sample vials, or the elution of compounds from previous injections that have concentrated at the head of the column. To troubleshoot, you can try extending the column equilibration period between runs or checking for contamination sources in your sample preparation and injection system.

Q5: My peak shapes are poor (e.g., tailing or splitting). How can I improve them?

A5: Poor peak shape can be caused by several factors, including column issues (e.g., contamination or degradation), incompatibility between the sample solvent and the mobile phase, or interactions between the analyte and the stationary phase. For basic compounds, tailing can occur due to interaction with residual silanols on the silica-based column; adjusting the mobile phase pH or using a buffer can help mitigate this. If the sample is dissolved in a solvent stronger than the mobile phase, it can also lead to peak distortion.

Troubleshooting Guides

HPLC Method Development for Stability-Indicating Assays
Problem Possible Causes Solutions
Poor resolution between this compound and a degradation product - Inappropriate mobile phase composition.- Incorrect column chemistry.- Gradient slope is too steep.- Optimize the organic modifier percentage or change the type of organic solvent.- Adjust the pH of the mobile phase to alter the ionization of the analyte or degradants.- Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).- Optimize the gradient profile (e.g., make it shallower).
Shifting retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration is insufficient.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Baseline drift or noise - Contaminated mobile phase or detector flow cell.- Fluctuations in detector lamp intensity.- Incomplete mobile phase mixing.- Use high-purity HPLC-grade solvents and additives.- Flush the system and clean the detector flow cell.- Ensure the mobile phase is properly degassed.- Check the detector lamp's age and performance.
Irreproducible peak areas - Injector issues (e.g., leaks, air bubbles).- Sample degradation in the autosampler.- Inconsistent sample preparation.- Inspect the injector for leaks and ensure proper sample loop filling.- Use a cooled autosampler if this compound is unstable at room temperature.- Ensure consistent and accurate sample dilutions and preparations.

Summary of Hypothetical Forced Degradation Studies for this compound

The following table summarizes typical conditions for a forced degradation study of this compound and presents hypothetical results for illustrative purposes.

Stress Condition Reagent/Condition Time Temperature Hypothetical % Degradation Hypothetical Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h60°C15%Degradant A (RRT 0.85)
Base Hydrolysis 0.1 M NaOH4 hRoom Temp25%Degradant B (RRT 0.70), Degradant C (RRT 0.92)
Oxidation 3% H₂O₂24 hRoom Temp10%Degradant D (RRT 1.15)
Thermal Degradation Solid State48 h80°C5%Degradant E (RRT 1.05)
Photostability ICH Option 1 (UV/Vis)--8%Degradant F (RRT 1.20)

RRT = Relative Retention Time

Experimental Protocols

Protocol for Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Condition: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.

  • Basic Condition: Transfer an aliquot of the stock solution to another flask and add an equal volume of 0.1 M NaOH.

  • Neutral Condition: Transfer an aliquot of the stock solution to a third flask and add an equal volume of purified water.

  • Incubation: Incubate the flasks at a specified temperature (e.g., 60°C) and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before dilution with the mobile phase and analysis by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the flask at room temperature and protected from light. Withdraw samples at various time intervals.

  • Sample Analysis: Dilute the samples with the mobile phase and analyze using the HPLC method.

Protocol for Photolytic Degradation
  • Sample Preparation: Expose a solid sample of this compound and a solution of this compound in a suitable solvent to a light source that provides combined visible and UV output as specified in ICH Q1B guidelines.

  • Control Sample: Wrap a control sample in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

  • Exposure: Expose the samples for a specified duration.

  • Sample Analysis: At the end of the exposure period, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.

Protocol for Thermal Degradation
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Incubation: Place the vial in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Sampling: Withdraw samples at different time points.

  • Sample Analysis: Dissolve the solid sample in a suitable solvent, dilute appropriately, and analyze by HPLC.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis This compound This compound Acid Acidic Hydrolysis (e.g., 0.1M HCl) This compound->Acid Expose to Base Basic Hydrolysis (e.g., 0.1M NaOH) This compound->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) This compound->Oxidation Expose to Heat Thermal Stress (e.g., 80°C) This compound->Heat Expose to Light Photolytic Stress (ICH Option 1) This compound->Light Expose to Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

G This compound Hydrolyzed_Product Hydrolyzed this compound (Lactone Ring Opening) This compound->Hydrolyzed_Product  Base/Acid  Hydrolysis Oxidized_Product Oxidized this compound (e.g., Epoxidation) This compound->Oxidized_Product Oxidation (H2O2) Isomer Photo-isomer This compound->Isomer UV/Vis Light (Photolysis)

Caption: Hypothetical degradation pathways of this compound.

G Start Poor Peak Shape (Tailing, Splitting, Broadening) Check_Column Check Column Health (Age, Pressure, Contamination) Start->Check_Column Check_Mobile_Phase Check Mobile Phase (pH, Composition, Purity) Start->Check_Mobile_Phase Check_Sample Check Sample Preparation (Solvent, Concentration) Start->Check_Sample End_Good Problem Resolved Check_Column->End_Good Replace/Clean Column End_Bad Consult Instrument Specialist Check_Column->End_Bad No Improvement Check_Mobile_Phase->End_Good Adjust pH/Composition Check_Mobile_Phase->End_Bad No Improvement Check_Sample->End_Good Dissolve in Mobile Phase Check_Sample->End_Bad No Improvement

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Troubleshooting peak tailing in HPLC analysis of Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of Fulvoplumierin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during chromatographic analysis.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and accurate quantification. An ideal peak is symmetrical, with a tailing factor close to 1.0. Values significantly greater than 1.5 often indicate an issue with the analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Q1: My this compound peak is tailing. What are the most common causes?

A1: Peak tailing in the reversed-phase HPLC analysis of compounds like this compound, an iridoid, is often attributed to one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between this compound and acidic residual silanol groups on the silica-based stationary phase of the column.

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of this compound, potentially leading to secondary interactions and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

  • Column Degradation: Loss of stationary phase or contamination can create active sites that cause tailing.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.

Frequently Asked Questions (FAQs)

Q2: What is a good starting point for the HPLC analysis of this compound?

A2: Based on the analysis of similar iridoid compounds, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18 (octadecyl) bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of water (with an acidic modifier) and acetonitrile (B52724) or methanol. For example, starting with a lower percentage of organic solvent and gradually increasing it.

  • Acidic Modifier: 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase.[1][2]

  • Detection: UV detection, likely in the range of 240-280 nm, as many iridoids show absorbance in this region.[1][2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) for better reproducibility.

Q3: How do I know if silanol interactions are causing the peak tailing?

A3: Silanol interactions are a likely cause if the peak tailing is more pronounced for this compound compared to neutral, non-polar compounds in the same run. To mitigate this, you can:

  • Add an acidic modifier to the mobile phase, such as 0.1% phosphoric acid or formic acid. This protonates the silanol groups, reducing their ability to interact with the analyte.

  • Use an end-capped column, which has fewer free silanol groups.

  • Operate at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.

Q4: Could my sample be the problem?

A4: Yes, sample-related issues can lead to peak tailing. Consider the following:

  • Sample Overload: If the peak shape improves upon diluting the sample, you are likely overloading the column.

  • Injection Solvent: The solvent used to dissolve your sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.

  • Sample Matrix Effects: If your this compound is in a complex mixture, other components might be interfering. Proper sample clean-up, such as solid-phase extraction (SPE), may be necessary.

Q5: When should I suspect a problem with my HPLC system or column?

A5: If all peaks in your chromatogram are tailing, it could indicate a system-wide issue:

  • Extra-column volume: Check for and minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly made to avoid dead volume.

  • Column Void: A void at the head of the column can cause peak tailing. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions) or by replacing the column.

  • Contaminated Guard Column or Frit: A blocked or contaminated guard column or inlet frit can distort peak shape. Try removing the guard column to see if the peak shape improves. If so, replace the guard column.

Experimental Protocols & Data

ParameterRecommended Starting Conditions & Troubleshooting Tips
Column C18 (ODS), 250 mm x 4.6 mm, 5 µm. If tailing persists, consider a column with high-purity silica and end-capping.
Mobile Phase A HPLC-grade water with 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid.
Mobile Phase B Acetonitrile or Methanol.
Gradient Program Start with a low percentage of B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 20-30 minutes to elute compounds of varying polarity.
pH Adjustment The addition of an acid modifier is often sufficient. If tailing is severe, ensure the mobile phase pH is in the range of 2.5-4.0 to suppress silanol activity.
Flow Rate 0.8 - 1.2 mL/min.
Column Temperature 30 - 40 °C. Maintaining a constant temperature can improve peak shape and retention time reproducibility.
Injection Volume 5 - 20 µL. To check for column overload, inject a smaller volume (e.g., 2 µL).
Sample Diluent Ideally, dissolve the sample in the initial mobile phase composition.
Detection Wavelength 240 nm is a common wavelength for iridoids. If you have a photodiode array (PDA) detector, you can determine the optimal wavelength from the UV spectrum of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue Yes fulvo_only Only this compound Peak Tailing (or tailing is analyte-specific) check_all_peaks->fulvo_only No check_connections Check for loose fittings and excessive tubing length system_issue->check_connections check_overload Inject a diluted sample (e.g., 1:10 dilution) fulvo_only->check_overload check_guard_column Remove guard column and re-inject check_connections->check_guard_column check_column_health Flush or replace analytical column check_guard_column->check_column_health system_resolved Peak shape improves check_column_health->system_resolved overload_yes Peak shape improves check_overload->overload_yes Yes overload_no Peak shape does not improve check_overload->overload_no No reduce_concentration Reduce sample concentration or injection volume overload_yes->reduce_concentration mobile_phase_optimization Optimize Mobile Phase overload_no->mobile_phase_optimization analyte_resolved Peak shape improves reduce_concentration->analyte_resolved add_modifier Add/increase acidic modifier (e.g., 0.1% H3PO4 or TFA) mobile_phase_optimization->add_modifier adjust_ph Adjust mobile phase pH (target pH 2.5-3.5) add_modifier->adjust_ph change_organic Try a different organic solvent (Methanol vs. Acetonitrile) adjust_ph->change_organic change_organic->analyte_resolved

Caption: A flowchart outlining the systematic process for troubleshooting peak tailing.

References

Technical Support Center: Navigating Bioassay Interference from Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers working with the colored compound Fulvoplumierin. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays due to this compound's inherent spectral properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with my bioassays?

A1: this compound is a naturally occurring iridoid compound often isolated from plants of the Plumeria genus.[1][2] Its distinct orange color is due to its chemical structure, which absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. This light absorption is the primary cause of interference in many common bioassays that rely on colorimetric or fluorometric measurements.

The key physicochemical properties of this compound are summarized below:

PropertyValueReference
Molecular Formula C₁₄H₁₂O₄[1][3]
Molecular Weight 244.24 g/mol [1]
Appearance Orange needles
UV Absorption Maxima (λmax) 272 nm and 365 nm (in ethanol)
Molar Extinction Coefficient (ε) 7,000 M⁻¹cm⁻¹ at 272 nm and 33,700 M⁻¹cm⁻¹ at 365 nm
Solubility Soluble in chloroform, hot ethyl acetate, benzene, and alcohol. Practically insoluble in water and petroleum ether.

This interference can manifest in several ways:

  • Direct Absorbance: In colorimetric assays like the MTT or XTT assays, this compound's own color can add to the final absorbance reading, leading to an overestimation of cell viability or enzymatic activity.

  • Quenching of Fluorescence: In fluorescence-based assays, this compound can absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, a phenomenon known as the inner filter effect. This leads to a decrease in the detected fluorescence signal and can be misinterpreted as cytotoxicity or inhibition.

  • Autofluorescence: Although less common for a strongly colored compound, some molecules can emit their own fluorescence when excited by light, which can interfere with the detection of the specific fluorescent probe used in the assay.

Troubleshooting Guides for Common Bioassays

MTT and Other Tetrazolium-Based Viability Assays

Issue: Inflated absorbance readings suggesting false-positive cell viability.

Cause: The orange color of this compound directly contributes to the absorbance reading at the wavelength used to measure the formazan (B1609692) product (typically 570 nm).

Solutions:

  • Protocol 1: Background Subtraction for Soluble this compound

    This method is suitable when this compound remains soluble in the assay medium.

    Methodology:

    • Prepare two sets of identical 96-well plates: a "Cell Plate" and a "Compound Control Plate".

    • Cell Plate: Seed your cells and treat them with your desired concentrations of this compound. Include vehicle-treated control wells.

    • Compound Control Plate: Add the exact same concentrations of this compound to the corresponding wells containing cell-free media.

    • Incubate both plates under the same conditions for the duration of your experiment.

    • At the end of the incubation, proceed with the standard MTT assay protocol for the "Cell Plate" (add MTT reagent, incubate, and solubilize the formazan crystals). For the "Compound Control Plate," add the MTT solubilization buffer directly to the wells at the same time as you do for the cell plate.

    • Read the absorbance of both plates at the recommended wavelength for the formazan product (e.g., 570 nm).

    • Data Analysis: For each concentration of this compound, subtract the average absorbance value from the "Compound Control Plate" from the corresponding absorbance value of the "Cell Plate".

  • Protocol 2: Pre-read and Post-read Background Subtraction

    This is an alternative if you are limited by the number of plates.

    Methodology:

    • Seed your cells in a 96-well plate and allow them to adhere.

    • Add your desired concentrations of this compound to the wells.

    • Before adding the MTT reagent, take an initial absorbance reading of the plate at the same wavelength that will be used for the final formazan measurement. This is your "Pre-read".

    • Proceed with the MTT assay as per the standard protocol (add MTT, incubate, solubilize).

    • After solubilization, take the final absorbance reading. This is your "Post-read".

    • Data Analysis: Subtract the "Pre-read" absorbance from the "Post-read" absorbance for each well to get the corrected absorbance value.

  • Alternative Assays:

    If interference persists, consider using a non-colorimetric cytotoxicity assay:

    • Resazurin (AlamarBlue) Assay: While still a colorimetric assay, the readout is fluorescent, which can sometimes reduce interference. However, quenching may still be an issue.

    • ATP-based Assays (e.g., CellTiter-Glo®): These assays measure cell viability based on the luminescence produced from the reaction of luciferase with ATP. As this is not an absorbance-based method, it is less likely to be affected by the color of this compound.

    • LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells and is a colorimetric assay. Similar background subtraction methods as described for the MTT assay should be employed.

Fluorescence-Based Assays (e.g., Reporter Assays, Calcium Flux)

Issue: Reduced fluorescence signal, potentially leading to false interpretation of inhibition or cytotoxicity.

Cause: this compound's absorbance spectrum, particularly the peak at 365 nm, can overlap with the excitation or emission spectra of commonly used fluorophores (e.g., DAPI, Hoechst, GFP), leading to quenching.

Solutions:

  • Protocol 3: Spectral Scanning and Fluorophore Selection

    Methodology:

    • Determine the excitation and emission spectra of your chosen fluorophore in the presence and absence of this compound using a fluorescence spectrophotometer.

    • Analyze the spectra for any overlap between this compound's absorbance spectrum (peaks at 272 nm and 365 nm) and the fluorophore's excitation and emission spectra.

    • If significant overlap exists, consider switching to a "red-shifted" fluorophore with excitation and emission wavelengths further away from this compound's absorbance peaks (e.g., in the 500-700 nm range).

  • Protocol 4: Correcting for the Inner Filter Effect

    This protocol is for when you cannot change your fluorophore.

    Methodology:

    • Prepare a standard curve of your fluorescent molecule in the absence of this compound.

    • Prepare a parallel set of standards containing the same concentrations of the fluorescent molecule but also including a fixed concentration of this compound (the highest concentration you plan to use in your experiment).

    • Measure the fluorescence of both standard curves.

    • The difference in the fluorescence intensity between the two curves at each concentration of the fluorescent molecule represents the quenching effect of this compound.

    • Use this information to create a correction factor to apply to your experimental data.

Luciferase-Based Assays (e.g., Reporter Gene Assays, ATP Assays)

Issue: Decreased luminescence signal.

Cause: While less common than absorbance or fluorescence interference, colored compounds can sometimes directly inhibit the luciferase enzyme or absorb the emitted light.

Solutions:

  • Protocol 5: In Vitro Luciferase Inhibition Assay

    This control experiment will determine if this compound directly inhibits the luciferase enzyme.

    Methodology:

    • In a cell-free system (e.g., a 96-well white, opaque plate), add a constant amount of recombinant luciferase enzyme to each well.

    • Add a serial dilution of this compound to the wells. Include a vehicle control.

    • Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin (B1168401) for firefly luciferase).

    • Immediately measure the luminescence using a luminometer.

    • A dose-dependent decrease in luminescence in this cell-free system indicates direct inhibition of the luciferase enzyme by this compound.

  • Consider a Different Luciferase: If direct inhibition is observed, consider using a different luciferase system (e.g., Renilla luciferase) that may be less sensitive to this compound.

Visualizing Experimental Workflows and Interference Mechanisms

To aid in understanding the troubleshooting strategies, the following diagrams illustrate the experimental workflows and the underlying principles of interference.

experimental_workflow cluster_mtt MTT Assay Troubleshooting cluster_fluorescence Fluorescence Assay Troubleshooting A Prepare Cell Plate and Compound Control Plate B Treat with this compound A->B C Incubate B->C D Add MTT Reagent (Cell Plate) Add Solubilization Buffer (Control Plate) C->D E Read Absorbance D->E F Corrected Absorbance = Cell Plate Abs - Control Plate Abs E->F G Select Fluorophore H Scan Spectra with/without This compound G->H I Significant Overlap? H->I J YES I->J Yes K NO I->K No L Choose Red-Shifted Fluorophore J->L M Proceed with Assay K->M L->M

Figure 1. Troubleshooting workflows for MTT and fluorescence assays.

interference_mechanism cluster_absorbance Absorbance Interference cluster_quenching Fluorescence Quenching LightSource Light Source Sample Sample with This compound + Formazan LightSource->Sample Detector Detector Sample->Detector Result Inflated Absorbance Detector->Result Fulvo This compound Absorbance Fulvo->Sample Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission QuenchedDetector Detector Emission->QuenchedDetector ReducedSignal Reduced Signal QuenchedDetector->ReducedSignal FulvoQuench This compound Absorbs Light FulvoQuench->Emission

Figure 2. Mechanisms of absorbance interference and fluorescence quenching.

References

Technical Support Center: Optimizing Cell Viability Assays for Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Fulvoplumierin in cell viability and cytotoxicity studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is an iridoid natural product, often isolated from plants of the Plumeria genus. It has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Current research suggests that this compound exerts its cytotoxic effects primarily through the induction of apoptosis (programmed cell death) and can also cause cell cycle arrest.[3][4][5]

Q2: I am observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this?

This phenomenon, often referred to as a "bell-shaped" or "U-shaped" dose-response curve, can be attributed to several factors when working with natural compounds like this compound:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical readings of colorimetric assays like the MTT assay, leading to artificially high absorbance values.

  • Direct Reduction of Assay Reagent: this compound, like some other natural products, may have antioxidant properties that can directly reduce the tetrazolium salts (MTT, XTT) to formazan (B1609692), independent of cellular metabolic activity.[6] This leads to a false positive signal, suggesting higher viability.

  • Cellular Efflux Pumps: Cancer cells can express efflux pumps that actively remove cytotoxic compounds. At very high concentrations, these pumps may become saturated, leading to a plateau in the cytotoxic effect.

Q3: My this compound solution is not dissolving well in the cell culture medium. How can I improve its solubility?

Poor aqueous solubility is a common challenge with natural products. Here are some strategies to improve the solubility of this compound:

  • Use of a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving lipophilic compounds. Prepare a concentrated stock solution of this compound in 100% DMSO and then dilute it in your cell culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Sonication or Vortexing: Gentle sonication or vortexing of the stock solution can aid in dissolution.

  • Filtration: After dissolving the compound, you can filter the solution through a 0.22 µm syringe filter to remove any remaining particulate matter.

Q4: Which cell viability assay is most suitable for studying the effects of this compound?

The choice of assay depends on the specific research question and potential interferences.

  • MTT Assay: This is a widely used and cost-effective colorimetric assay that measures mitochondrial metabolic activity.[7] However, it can be prone to interference from colored compounds or compounds with reducing properties.

  • XTT Assay: Similar to the MTT assay, the XTT assay also measures mitochondrial activity but produces a water-soluble formazan product, simplifying the protocol.[8] It can still be affected by compounds with reducing potential.

  • Annexin V/PI Apoptosis Assay: This flow cytometry-based assay is highly recommended for confirming that this compound induces apoptosis. It allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Resazurin (AlamarBlue) Assay: This is a fluorescence-based assay that is generally more sensitive than tetrazolium-based assays and may be less prone to interference from colored compounds.[10]

It is often recommended to use at least two different assays based on different principles to confirm your results.

Troubleshooting Guides

Troubleshooting the MTT Assay
ProblemPotential CauseRecommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before and during plating. Mix gently between pipetting.
Pipetting errors.Calibrate pipettes regularly. Use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outer wells, or fill them with sterile PBS to maintain humidity.
Unexpectedly high absorbance readings (low cytotoxicity) Direct reduction of MTT by this compound.Run a cell-free control with this compound and MTT reagent to check for direct reduction.[2]
This compound precipitation interfering with absorbance.Visually inspect wells for precipitate under a microscope. If present, consider using a different assay or improving solubility.
Sub-optimal cell seeding density.Perform a cell titration experiment to determine the optimal cell number that gives a linear absorbance response.
Low absorbance readings (high cytotoxicity at low concentrations) Contamination of cell culture.Regularly check for microbial contamination.
Incorrect incubation time.Optimize the incubation time for your specific cell line and experimental conditions.
Incomplete formazan crystal solubilization Insufficient volume or mixing of the solubilization solution.Ensure complete dissolution by gentle pipetting or shaking on an orbital shaker for at least 15 minutes.[9]
Troubleshooting the Annexin V/PI Assay
ProblemPotential CauseRecommended Solution
High percentage of Annexin V positive cells in the negative control Cells were handled too harshly during harvesting or staining.Use gentle trypsinization (for adherent cells) and centrifugation speeds. Keep cells on ice.
Over-incubation with trypsin.Minimize trypsin exposure time.
Low percentage of apoptotic cells after treatment This compound concentration or incubation time is insufficient.Perform a dose-response and time-course experiment.
The apoptotic window was missed.Analyze cells at different time points post-treatment.
High percentage of PI positive cells (necrosis) The this compound concentration is too high, causing rapid cell death.Test a lower range of concentrations.
Cells were analyzed too late after treatment.Analyze cells at earlier time points.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between:

    • Viable cells (Annexin V-, PI-)

    • Early apoptotic cells (Annexin V+, PI-)

    • Late apoptotic/necrotic cells (Annexin V+, PI+)

    • Necrotic cells (Annexin V-, PI+)[9]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Fulvoplumierin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK_ERK Activation of JNK/ERK Pathways ROS->JNK_ERK Bax ↑ Bax JNK_ERK->Bax Bcl2 ↓ Bcl-2 JNK_ERK->Bcl2 Mitochondria Mitochondria Bax->Mitochondria promotes Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow for Assessing this compound's Cytotoxicity

Cytotoxicity_Workflow cluster_initial Initial Screening cluster_confirmation Confirmation of Apoptosis cluster_mechanism Mechanism of Action Cell_Culture 1. Cell Culture (Select appropriate cell line) Fulvo_Prep 2. This compound Preparation (Dissolve in DMSO, then dilute) Cell_Culture->Fulvo_Prep MTT_Assay 3. MTT/XTT Assay (Determine IC50 values) Fulvo_Prep->MTT_Assay AnnexinV_PI 4. Annexin V/PI Staining (Flow Cytometry Analysis) MTT_Assay->AnnexinV_PI If cytotoxic Western_Blot 5. Western Blot Analysis (Bax, Bcl-2, Caspase-3) AnnexinV_PI->Western_Blot If apoptotic Cell_Cycle 6. Cell Cycle Analysis (Propidium Iodide Staining) Western_Blot->Cell_Cycle

Caption: A logical workflow for investigating the cytotoxic effects of this compound.

References

How to prevent degradation of Fulvoplumierin during purification?

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the purification of Fulvoplumierin, focusing on preventing degradation and ensuring the isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: My this compound-containing fractions are turning a brownish color during purification. What is causing this?

A1: A color change to brown is a common indicator of degradation. This compound, an iridoid, is sensitive to several factors that can cause it to degrade. The most common culprits are exposure to high temperatures, inappropriate pH levels (both strongly acidic and alkaline), and prolonged exposure to light. Oxidation can also contribute to discoloration and degradation.

Q2: What are the optimal storage conditions for crude extracts and purified fractions of this compound?

A2: To minimize degradation, both crude extracts and purified fractions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. Samples should be stored in amber vials or wrapped in aluminum foil to protect them from light. It is also advisable to flush the storage container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Q3: I am observing multiple spots on my TLC/HPLC analysis of the purified this compound. Could this be due to degradation?

A3: Yes, the appearance of multiple, previously absent spots in your TLC or HPLC analysis is a strong indication of degradation. These new spots likely represent degradation products. To confirm this, you can re-analyze a previously clean sample that has been subjected to heat or light and observe if the same new spots appear.

Q4: Are there any specific solvents I should avoid during the purification of this compound?

A4: While common chromatography solvents like ethyl acetate (B1210297), methanol (B129727), and acetonitrile (B52724) are generally acceptable, it is crucial to use high-purity, degassed solvents to minimize oxidative damage. Avoid using solvents that may contain acidic or basic impurities. If performing extractions with acidic or basic solutions, neutralize the extract promptly and work at low temperatures.

Troubleshooting Guide

The following table summarizes common problems encountered during this compound purification, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of this compound Thermal Degradation: Exposure to high temperatures during solvent evaporation or fractionation.- Use a rotary evaporator at a temperature below 40°C.- Avoid prolonged heating of the sample.
pH-Induced Degradation: Use of strongly acidic or basic conditions during extraction or chromatography.- Maintain the pH of all solutions between 5.0 and 7.5.- If acidic or basic reagents are necessary, perform the steps at low temperatures (0-4°C) and neutralize the sample as quickly as possible.
Oxidative Degradation: Presence of dissolved oxygen in solvents or exposure to air.- Use degassed solvents for all chromatographic steps.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) to the extraction solvent, if compatible with your downstream applications.
Appearance of extra peaks/spots in HPLC/TLC Photodegradation: Exposure of the sample to UV or ambient light.- Conduct all purification steps in a dark room or under amber light.- Wrap all glassware and collection tubes in aluminum foil.
Enzymatic Degradation: Action of endogenous plant enzymes post-extraction.- Process the plant material quickly after harvesting.- Consider flash-freezing the plant material in liquid nitrogen immediately after collection and storing it at -80°C until extraction.- Blanching the plant material before extraction can also help deactivate enzymes.
Change in sample color (e.g., yellowing or browning) Compound Degradation: A combination of the factors mentioned above (heat, pH, light, oxidation).- Review your entire workflow to identify potential sources of these stressors.- Implement the recommended solutions for thermal, pH-induced, oxidative, and photodegradation.

Experimental Protocols

Recommended Protocol for this compound Purification

This protocol is designed to minimize degradation by controlling temperature, pH, and light exposure.

1. Extraction:

  • Grind the dried and powdered plant material (e.g., from Plumeria rubra) and macerate with methanol at room temperature for 48 hours, protected from light.

  • Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 40°C.

  • Suspend the concentrated extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. This compound is typically found in the ethyl acetate fraction.

2. Column Chromatography (Silica Gel):

  • Pre-cool all solvents and glassware.

  • Prepare a silica (B1680970) gel column (60-120 mesh) using a non-polar solvent like n-hexane.

  • Load the dried ethyl acetate fraction onto the column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions in tubes wrapped in aluminum foil and monitor by TLC.

  • Combine the fractions containing this compound.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For final purification, use a reversed-phase C18 column.

  • A typical mobile phase is a gradient of acetonitrile and water.

  • Ensure the mobile phase is degassed.

  • Monitor the elution at a suitable wavelength (e.g., determined by UV-Vis spectroscopy).

  • Collect the peak corresponding to this compound.

4. Final Steps:

  • Evaporate the solvent from the purified fraction at low temperature (<40°C).

  • Store the purified this compound at -20°C or lower, in an amber vial, and under an inert atmosphere.

Visual Guides

workflow Figure 1. Recommended Purification Workflow for this compound start Plant Material (e.g., Plumeria rubra) extraction Methanol Extraction (Room Temp, Dark) start->extraction partition Liquid-Liquid Partitioning (Obtain Ethyl Acetate Fraction) extraction->partition silica_cc Silica Gel Column Chromatography (Gradient Elution, Light Protected) partition->silica_cc fraction_collection Fraction Collection & TLC Analysis silica_cc->fraction_collection prep_hplc Preparative HPLC (Reversed-Phase C18) fraction_collection->prep_hplc final_product Pure this compound (Store at -20°C or below, Dark, Inert Atmosphere) prep_hplc->final_product troubleshooting Figure 2. Troubleshooting Degradation Issues start Problem: Low Yield or Impure Product check_temp Is temperature kept below 40°C? start->check_temp check_ph Is pH maintained between 5.0-7.5? check_temp->check_ph Yes solution_temp Solution: Use low-temperature evaporation and pre-cooled equipment. check_temp->solution_temp No check_light Is the sample protected from light? check_ph->check_light Yes solution_ph Solution: Buffer solutions and avoid strong acids/bases. check_ph->solution_ph No check_oxidation Are solvents degassed and inert atmosphere used? check_light->check_oxidation Yes solution_light Solution: Use amber glassware and work in a dark environment. check_light->solution_light No solution_oxidation Solution: Use high-purity, degassed solvents and consider antioxidants. check_oxidation->solution_oxidation No

Technical Support Center: Matrix Effects in LC-MS/MS Quantification of Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Fulvoplumierin.

Understanding Matrix Effects

Matrix effects are a common challenge in LC-MS/MS analysis, referring to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of the analytical method.[1][3]

In the context of this compound analysis from biological matrices such as plasma, serum, or tissue homogenates, common sources of matrix effects include phospholipids, salts, proteins, metabolites, and co-administered drugs.[1][3] The complexity of the biological sample directly influences the severity of these effects.

Troubleshooting Guide & FAQs

Q1: What are the initial signs that my this compound quantification is affected by matrix effects?

A: Several indicators may suggest the presence of matrix effects in your analysis:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: Discrepancies between expected and measured concentrations in quality control (QC) samples.

  • Non-linear calibration curves: Deviation from linearity, especially at lower concentrations.

  • Peak shape distortion: Tailing or fronting of the this compound peak.[4]

  • Shifting retention times: Variability in the retention time of this compound across different samples.[4]

Q2: How can I definitively identify and quantify matrix effects for this compound?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a standard this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal for this compound indicates the retention times at which matrix components are causing interference.[1][5]

  • Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of matrix effects. It involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted matrix at the same concentration.[1][5] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Blank Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: I have confirmed significant ion suppression for this compound. What are my options to mitigate this?

A: Several strategies can be employed to minimize or eliminate matrix effects:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5][6]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup than simple protein precipitation.

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting solvent polarity and pH to selectively extract this compound.[5]

    • Protein Precipitation (PPT): A simpler but less clean method. If used, ensure complete precipitation and centrifugation.[6]

  • Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.[3]

    • Gradient Optimization: Adjust the mobile phase gradient to improve resolution.

    • Column Chemistry: Try a different column with an alternative stationary phase (e.g., HILIC if this compound is polar).

    • Divert Valve: Use a divert valve to direct the early and late eluting, non-target components to waste, preventing them from entering the mass spectrometer.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to this compound, it will experience the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.[5]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this approach may compromise the sensitivity required to detect low concentrations of this compound.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the matrix factor for this compound in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • This compound standard stock solution.

  • This compound internal standard (IS) stock solution (ideally a SIL-IS).

  • Mobile phase and reconstitution solvent.

  • Validated sample preparation materials (e.g., SPE cartridges, LLE solvents).

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound and IS into the reconstitution solvent.

    • Set B (Spiked Blank Matrix): Extract the blank biological matrix first, and then spike the same amount of this compound and IS into the extracted matrix.

    • Set C (Blank Matrix): Extract the blank biological matrix and spike only the IS.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound and the IS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

    • IS-Normalized MF = MF_analyte / MF_IS

Data Interpretation:

AnalyteMatrix SourceMFIS-Normalized MFInterpretation
This compoundPlasma Lot 10.450.98Significant suppression, compensated by IS
This compoundPlasma Lot 20.521.01Significant suppression, compensated by IS
This compoundPlasma Lot 31.351.03Significant enhancement, compensated by IS
This compoundUrine Lot 10.890.99Minor suppression, compensated by IS
This compoundUrine Lot 20.921.00Minor suppression, compensated by IS

Visual Workflows

MatrixEffectWorkflow start Start: Inconsistent Results assess Assess Matrix Effects (Post-Extraction Spike) start->assess mf_calc Calculate Matrix Factor (MF) assess->mf_calc decision Is MF outside 0.8 - 1.2? mf_calc->decision mitigate Mitigate Matrix Effects decision->mitigate Yes validate Re-validate Method decision->validate No mitigate->validate end End: Reliable Quantification validate->end

Caption: Workflow for identifying and addressing matrix effects.

MitigationStrategies mitigate Mitigation Strategies for This compound Matrix Effects sample_prep Optimize Sample Prep mitigate->sample_prep chromatography Improve Chromatography mitigate->chromatography is_usage Use SIL-IS mitigate->is_usage dilution Sample Dilution mitigate->dilution spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle gradient Gradient Optimization chromatography->gradient column Alternative Column Chemistry chromatography->column

Caption: Common strategies for mitigating matrix effects.

References

Strategies to minimize Fulvoplumierin loss during solvent evaporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fulvoplumierin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the loss of this valuable compound during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive during solvent evaporation?

This compound is a naturally occurring iridoid compound found in plants of the Plumeria genus.[1] Like many complex natural products, its structure, which includes a pyran ring and a carbonyl group, makes it susceptible to degradation under certain conditions. The primary factors contributing to its loss during solvent evaporation are elevated temperatures, exposure to light, and suboptimal pH levels. Iridoids, as a class, can be sensitive to heat, acid, and alkaline conditions, which can lead to hydrolysis or rearrangement reactions.

Q2: What are the primary signs of this compound degradation?

Visual inspection of your sample can sometimes indicate degradation, such as a change in color or the appearance of precipitates. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and the appearance of new, unidentified peaks are strong indicators of compound loss.

Q3: Which solvent evaporation technique is best for preserving this compound?

The optimal technique depends on your sample volume, solvent type, and available equipment. For thermolabile compounds like this compound, low-temperature methods are always preferred. Here’s a general comparison:

TechniqueAdvantagesDisadvantagesBest For
Rotary Evaporation Efficient for larger volumes, good control over pressure.Can expose the sample to heat for extended periods.Initial concentration of large volume extracts.
Nitrogen Blowdown Gentle, can be performed at room or sub-ambient temperatures.[2][3]Slower for large volumes, potential for aerosol formation.Small volume samples, final concentration step.
Lyophilization (Freeze-Drying) Extremely gentle, removes solvent from a frozen state, minimizing thermal stress.Time-consuming, requires specialized equipment, not suitable for all solvents.Aqueous extracts or samples dissolved in lyophilizable solvents.

Q4: How does pH affect the stability of this compound during processing?

While specific data on the pH stability of this compound is limited, studies on other iridoid glycosides show that they can be susceptible to degradation under both acidic and alkaline conditions. It is generally advisable to maintain a neutral pH (around 6-7) during extraction and evaporation to minimize hydrolysis or other pH-mediated degradation pathways.

Troubleshooting Guide

Problem 1: Significant loss of this compound detected by HPLC after rotary evaporation.

  • Possible Cause 1: Excessive Bath Temperature. High temperatures can accelerate the thermal degradation of this compound.

    • Solution: Keep the water bath temperature as low as possible, ideally not exceeding 30-40°C. The principle of rotary evaporation is to lower the boiling point of the solvent by reducing the pressure, not by increasing the temperature.[4]

  • Possible Cause 2: Prolonged Evaporation Time. Even at lower temperatures, extended exposure to heat can lead to degradation.

    • Solution: Optimize the rotation speed (around 100-150 RPM) and vacuum pressure to increase the surface area and evaporation rate, thus reducing the overall time.[5] Do not overfill the flask (a maximum of 50% capacity is recommended) to ensure efficient evaporation.[5]

  • Possible Cause 3: Exposure to Light. Photodegradation can occur, especially with prolonged processing times.

    • Solution: Whenever possible, cover the evaporation flask with aluminum foil to protect the sample from light.

Problem 2: Sample shows discoloration after nitrogen blowdown evaporation.

  • Possible Cause 1: Oxidation. Although nitrogen is an inert gas, residual oxygen in the headspace or dissolved in the solvent can still cause oxidation, especially if the sample is sensitive.

    • Solution: Ensure a steady, gentle stream of high-purity nitrogen. Avoid a forceful stream that could introduce air into the sample.[3]

  • Possible Cause 2: Inconsistent Heating. If using a heated block, uneven heating can create hotspots, leading to localized degradation.

    • Solution: Use a well-calibrated and uniformly heated block. For highly sensitive samples, consider performing the evaporation at ambient or even reduced temperatures by placing the sample vials in a cooling block.

Problem 3: Poor recovery of this compound after lyophilization.

  • Possible Cause 1: Improper Freezing. If the sample is not completely and uniformly frozen before applying vacuum, it can lead to "bumping" or "melting," causing sample loss and inefficient drying.

    • Solution: Ensure the sample is thoroughly frozen before starting the lyophilizer. A shell-freezing technique, where the flask is rotated while being cooled, can increase the surface area and promote more efficient sublimation.

  • Possible Cause 2: Non-Lyophilizable Solvent. Lyophilization is most effective for water and other solvents with a high freezing point and vapor pressure when frozen.

    • Solution: If this compound is in a non-lyophilizable organic solvent, consider a solvent exchange step into a suitable solvent like water or a mixture of water and a lyophilizable organic solvent (e.g., tert-butanol) prior to freeze-drying.

Experimental Protocols

Protocol 1: Low-Temperature Rotary Evaporation
  • Preparation:

    • Ensure all glassware is clean and free of contaminants.

    • Set the cooling circulator for the condenser to a low temperature (e.g., 4°C).

    • Set the water bath temperature to 30-35°C.[4]

  • Sample Loading:

    • Fill the round-bottom flask to no more than half its volume.

    • Securely attach the flask to the rotary evaporator.

  • Evaporation:

    • Start the rotation at a moderate speed (100-150 RPM).

    • Gradually apply the vacuum. Adjust the pressure to achieve gentle boiling of the solvent at the set bath temperature.

    • Cover the flask with aluminum foil to protect it from light.

  • Completion:

    • Once the desired volume is reached, carefully release the vacuum.

    • Stop the rotation.

    • Remove the flask from the water bath.

Protocol 2: Nitrogen Blowdown Evaporation
  • Setup:

    • Place the sample vials in the nitrogen evaporator's sample holder.

    • If using heat, set the temperature of the water bath or dry block to a maximum of 30-40°C. For maximum preservation, use ambient temperature.

  • Evaporation:

    • Adjust the flow of nitrogen to create a gentle vortex on the surface of the solvent in each vial. Avoid splashing.

    • Monitor the evaporation process regularly.

  • Completion:

    • Once the solvent has evaporated to the desired level, turn off the nitrogen flow.

    • Immediately cap the vials to prevent contamination or uptake of moisture.

Protocol 3: Lyophilization (Freeze-Drying)
  • Sample Preparation:

    • Ensure the sample is in an aqueous or other lyophilizable solvent.

    • Transfer the sample to a lyophilization flask.

  • Freezing:

    • Freeze the sample completely. For faster and more efficient drying, shell-freeze the sample by rotating the flask in a bath of dry ice and acetone (B3395972) or a low-temperature freezer.

  • Lyophilization:

    • Attach the frozen flask to the lyophilizer.

    • Start the lyophilizer, ensuring the condenser is at its operating temperature and the vacuum is engaged.

  • Completion:

    • The process is complete when all the ice has sublimated. This can take several hours to days depending on the sample volume and solvent.

    • Vent the system and remove the flask. The dried this compound should appear as a powder or crystalline solid.

Visual Workflow

Fulvoplumierin_Loss_Troubleshooting start Start: this compound Sample in Solvent evaporation_choice Choose Evaporation Method start->evaporation_choice rotovap Rotary Evaporation evaporation_choice->rotovap Large Volume n2_blowdown Nitrogen Blowdown evaporation_choice->n2_blowdown Small Volume lyophilization Lyophilization evaporation_choice->lyophilization Aqueous/Sensitive analysis Analyze this compound Recovery (e.g., HPLC) rotovap->analysis n2_blowdown->analysis lyophilization->analysis loss_detected Significant Loss Detected? analysis->loss_detected no_loss Minimal Loss (Process Optimized) loss_detected->no_loss No troubleshoot Troubleshoot Cause loss_detected->troubleshoot Yes high_temp High Temperature? troubleshoot->high_temp long_time Long Exposure Time? troubleshoot->long_time light_exposure Light Exposure? troubleshoot->light_exposure improper_freezing Improper Freezing? troubleshoot->improper_freezing If Lyophilization reduce_temp Action: Lower Bath Temperature (<40°C) high_temp->reduce_temp optimize_params Action: Optimize Pressure/Rotation long_time->optimize_params protect_light Action: Shield from Light light_exposure->protect_light ensure_frozen Action: Ensure Complete Freezing improper_freezing->ensure_frozen re_evaluate Re-run and Analyze reduce_temp->re_evaluate optimize_params->re_evaluate protect_light->re_evaluate ensure_frozen->re_evaluate re_evaluate->analysis

A troubleshooting workflow for minimizing this compound loss during solvent evaporation.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Fulvoplumierin and Plumericin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – In the ongoing quest for novel therapeutic agents from natural sources, the iridoids Fulvoplumierin and Plumericin (B1242706), predominantly isolated from plants of the Plumeria genus, have garnered significant attention for their diverse biological activities. This guide provides a comprehensive comparison of their reported biological effects, supported by available experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Summary of Biological Activities

Both this compound and Plumericin have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While research on Plumericin is more extensive, emerging data on this compound suggests it also possesses significant bioactivity.

Data Presentation

Table 1: Comparison of Cytotoxic and Antiproliferative Activities (IC₅₀ values)
CompoundCell LineActivityIC₅₀ (µM)IC₅₀ (µg/mL)Reference
Plumericin NB4 (Acute Promyelocytic Leukemia)Antiproliferative-4.35 ± 0.21[1]
K562 (Chronic Myeloid Leukemia)Antiproliferative-5.58 ± 0.35[1]
L. donovani (promastigote)Antiparasitic3.17 ± 0.12-
L. donovani (amastigote)Antiparasitic1.41 ± 0.03-
This compound HIV-1 RTAntiviral-45[2]
P-388 (Murine Lymphocytic Leukemia)Cytotoxic-< 20[3]
Various Human Cancer Cell Lines (breast, colon, fibrosarcoma, lung, melanoma, KB)Cytotoxic-Active[3]

Note: A direct comparison of IC₅₀ values in µM and µg/mL is challenging without the molecular weights being consistently reported in all studies. "Active" indicates reported activity where specific IC₅₀ values were not provided in the abstract.

Table 2: Comparison of Anti-inflammatory Activity
CompoundAssayTarget/MechanismIC₅₀ (µM)Reference
Plumericin NF-κB Luciferase Reporter Gene AssayInhibition of NF-κB activation1[4]
Table 3: Comparison of Antimicrobial Activity
CompoundOrganismActivityMIC (µg/mL)Reference
Plumericin Enterococcus faecalisAntibacterialBetter than cloxacillin[1]
Bacillus subtilisAntibacterialBetter than cloxacillin[1]
This compound Mycobacterium tuberculosisAntibacterialActive

Note: "Better than cloxacillin" and "Active" indicate reported activity where specific MIC values were not provided in the abstract.

Detailed Biological Activities and Mechanisms of Action

Plumericin

Plumericin has been extensively studied and is recognized as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response.[4][5] By blocking the phosphorylation and subsequent degradation of IκB, Plumericin prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5] This mechanism underlies its significant anti-inflammatory properties.

Furthermore, Plumericin exhibits notable antiproliferative activity against leukemia cell lines.[1] The mechanism of growth inhibition is reported to be through the induction of apoptosis, and in the case of K562 cells, is also associated with G2/M cell cycle arrest.[1] Its antiparasitic activity against Leishmania donovani is also well-documented.

This compound

Research on this compound, while less extensive, indicates it is a biologically active compound. It has been identified as a cytotoxic constituent in Plumeria rubra bark, showing activity against a panel of human cancer cell lines, including murine lymphocytic leukemia (P-388).[3] Additionally, this compound has demonstrated antiviral activity, with a reported IC₅₀ of 45 µg/mL against HIV-1 Reverse Transcriptase.[2] Its antibacterial activity against Mycobacterium tuberculosis has also been noted. The precise mechanisms underlying these activities, particularly its cytotoxic effects and whether it also modulates the NF-κB pathway, require further investigation.

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay (for Plumericin)

This assay was utilized to assess the inhibitory effect of Plumericin on NF-κB activation. Human embryonic kidney (HEK293) cells, stably transfected with an NF-κB luciferase reporter gene, were pre-treated with varying concentrations of Plumericin for 30 minutes. Subsequently, the cells were stimulated with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation. After a defined incubation period, cell lysates were collected, and luciferase activity was measured as a quantitative indicator of NF-κB-mediated gene transcription. A decrease in luciferase activity in the presence of Plumericin indicated inhibition of the NF-κB pathway.[4]

Antiproliferative Assay (for Plumericin)

The antiproliferative effects of Plumericin were evaluated against NB4 and K562 leukemic cancer cell lines. The cells were cultured in RPMI 1640 media. The effective dose (ED₅₀) was determined by treating the cells with various concentrations of Plumericin and assessing cell viability after a specified period, likely using a standard method such as the MTT assay. The mechanism of growth inhibition was further investigated through methods to detect apoptosis and analyze the cell cycle distribution.[1]

Cytotoxicity Assay (for this compound)

The cytotoxic activity of this compound was evaluated against a panel of murine and human cancer cell lines. While the specific assay is not detailed in the abstract, a common method for such screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability. In this type of assay, cells are seeded in microtiter plates and exposed to various concentrations of the test compound. After an incubation period, a reagent is added that is converted into a colored product by metabolically active cells. The amount of colored product is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[3]

Minimum Inhibitory Concentration (MIC) Assay (General)

To determine the antibacterial activity of Plumericin and this compound, a Minimum Inhibitory Concentration (MIC) assay is typically performed. This involves preparing a series of dilutions of the test compound in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the target bacteria. The cultures are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[1]

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Inhibition_by_Plumericin cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF-α Receptor TNF-α->TNFR IKK IκB Kinase (IKK) TNFR->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB sequesters NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-P Phosphorylated IκB Proteasome Proteasome IκB-P->Proteasome targeted for degradation Plumericin Plumericin Plumericin->IKK inhibits DNA DNA NF-κB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Caption: Plumericin's inhibition of the NF-κB signaling pathway.

Antiproliferative_Assay_Workflow Start Start Cell_Culture Culture Leukemia Cells (e.g., NB4, K562) Start->Cell_Culture Treatment Treat with varying concentrations of Plumericin Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Calculate ED₅₀ Viability_Assay->Data_Analysis Mechanism_Study Investigate Mechanism (Apoptosis, Cell Cycle) Viability_Assay->Mechanism_Study End End Data_Analysis->End Mechanism_Study->End

Caption: Workflow for assessing the antiproliferative activity of Plumericin.

Conclusion

Both Plumericin and this compound are promising iridoids with a spectrum of biological activities that warrant further investigation for therapeutic applications. Plumericin is a well-characterized anti-inflammatory agent with a clear mechanism of action involving the inhibition of the NF-κB pathway. It also demonstrates significant antiproliferative and antiparasitic effects. This compound shows potential as a cytotoxic and antimicrobial agent, though more research is needed to quantify its activities and elucidate its mechanisms of action. Direct, head-to-head comparative studies under identical experimental conditions are necessary to fully delineate the relative potency and therapeutic potential of these two related natural products.

References

A Comparative Analysis of the Antimicrobial Efficacy of Fulvoplumierin and Other Natural Iridoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature reveals the potent antimicrobial properties of fulvoplumierin, a natural iridoid found in plants of the Plumeria genus, and provides a comparative analysis against other notable natural iridoids: aucubin, catalpol, and geniposide. This guide synthesizes available quantitative data, details experimental protocols, and visualizes potential mechanisms of action to offer a valuable resource for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these iridoids is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The data, collated from various independent studies, are summarized below. It is important to note that direct comparisons should be made with caution due to variations in experimental methodologies across different studies.

CompoundTest OrganismMIC (µg/mL)Reference
This compound (as Plumericin) Mycobacterium tuberculosis (MDR strains)1.3 - 2.1[1]
Enterococcus faecalis< Cloxacillin[2]
Bacillus subtilis< Cloxacillin[2]
Aucubin Staphylococcus aureus4832[3]
Escherichia coli9664[3]
Various Gram-positive and Gram-negative bacteria8 - 128
Candida albicans (Fungicidal at)244
Aucubigenin (Aglycone of Aucubin) Staphylococcus aureus31.3
Escherichia coli1000
Catalpol Various Bacteria and FungiPrimarily noted for anti-inflammatory effects, with some reports of antimicrobial activity. Specific MIC values are not widely documented.
Geniposide Various BacteriaPrimarily noted for anti-inflammatory effects, with some reports of antibacterial properties. Specific MIC values are not widely documented.

Note: The efficacy of this compound is often reported through studies on Plumericin, a closely related and more extensively studied iridoid from the same plant genus.

Experimental Protocols

The determination of the antimicrobial efficacy of these natural iridoids predominantly relies on two key experimental methods: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar (B569324) Well Diffusion Method for preliminary screening of antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Detailed Methodology:

  • Preparation of Iridoid Solutions: Stock solutions of the purified iridoid (e.g., this compound, Aucubin) are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period, usually 16-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the iridoid at which there is no visible growth of the microorganism. Growth can also be assessed using a growth indicator like resazurin.

Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of plant extracts and isolated compounds.

Detailed Methodology:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The entire surface of the agar is uniformly swabbed with a standardized suspension of the test microorganism.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Iridoid: A specific volume (e.g., 100 µL) of the iridoid solution at a known concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of many iridoids are still under investigation. However, based on available research, several potential pathways can be proposed. The anti-inflammatory properties of these compounds, particularly their ability to inhibit the NF-κB pathway, may also contribute to their overall therapeutic effect in infectious diseases.

Proposed Antimicrobial Workflow

The general workflow for identifying and characterizing the antimicrobial properties of natural iridoids is a multi-step process.

G A Plant Material (e.g., Plumeria, Eucommia) B Extraction and Isolation of Iridoids A->B Extraction C Preliminary Screening (e.g., Agar Well Diffusion) B->C Bioassay-guided fractionation D Quantitative Analysis (e.g., Broth Microdilution for MIC) C->D Confirmation of activity E Mechanism of Action Studies D->E Understanding the 'how' F In Vivo Efficacy and Toxicity Studies E->F Preclinical development

Caption: General workflow for antimicrobial drug discovery from natural iridoids.

Potential Signaling Pathway Inhibition

Many iridoids, including this compound, catalpol, and geniposide, have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response, which is often triggered by microbial infections. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines, thus mitigating the host's inflammatory damage during an infection. While this is an anti-inflammatory mechanism, it is highly relevant in the context of infectious diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB Phosphorylation & Activation IκBα->NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation Iridoids Iridoids (this compound, Catalpol, Geniposide) Iridoids->IKK Inhibition DNA DNA NFκB_n->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription LPS LPS (Bacterial Endotoxin) LPS->TLR4

References

Comparative study of different extraction methods for Fulvoplumierin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvoplumierin, a prominent iridoid found in plants of the Plumeria genus, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The efficient extraction of this bioactive compound is a critical first step for further research and development. This guide provides a comparative overview of various extraction methods for this compound, supported by available experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

While a direct comparative study quantifying this compound yield across different extraction methods is not extensively available in the current literature, we can infer the general efficiency of these techniques based on total extract yields from Plumeria species and the known principles of each method for extracting iridoids. The following table summarizes the key aspects of common extraction techniques.

Extraction MethodGeneral PrincipleCommon SolventsReported Total Extract Yield from Plumeria sp.AdvantagesDisadvantages
Maceration Soaking the plant material in a solvent for an extended period to allow the diffusion of compounds into the solvent.[2][3]Methanol (B129727), Ethanol (B145695), Ethyl Acetate, Chloroform[1][4]33.2% (Methanol)Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower yield.
Soxhlet Extraction Continuous extraction with a cycling solvent, where the plant material is repeatedly exposed to fresh, hot solvent.Methanol, Ethanol, n-HexaneNot explicitly reported for Plumeria, but generally provides higher yields than maceration.Higher extraction efficiency than maceration, less solvent usage than simple percolation.Can degrade thermolabile compounds due to prolonged exposure to heat.
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to induce cavitation, disrupting cell walls and enhancing solvent penetration and mass transfer.Ethanol, Methanol, n-Hexane5.11% (Fresh flowers), 3.43% (Dried flowers)Reduced extraction time, lower solvent consumption, increased yield compared to conventional methods.Localized heating can occur, potential for radical formation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant matrix directly, leading to rapid cell rupture and release of compounds.Ethanol, MethanolNot explicitly reported for Plumeria, but generally offers high yields.Very short extraction times, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Employs a supercritical fluid (e.g., CO2) as the solvent, which has properties of both a liquid and a gas, allowing for efficient extraction.Supercritical CO2 (often with a co-solvent like ethanol)Not reported for Plumeria.Environmentally friendly ("green" method), high selectivity, solvent is easily removed.High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Note: The reported yields are for the total crude extract and not specifically for this compound. The actual yield of this compound will be a fraction of these values and is dependent on the specific plant part, collection time, and solvent polarity.

Experimental Protocols

The following are detailed methodologies for key extraction techniques, adapted from literature for the extraction of iridoids and other phytochemicals from Plumeria species.

Maceration

Maceration is a simple and widely used method for the extraction of bioactive compounds.

Materials:

  • Dried and powdered plant material (e.g., leaves, bark, or flowers of Plumeria)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Erlenmeyer flask or a suitable container with a stopper

  • Shaker (optional)

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 100 g).

  • Place the plant material in the Erlenmeyer flask.

  • Add the solvent in a specific ratio (e.g., 1:10 w/v, 100 g of plant material in 1 L of solvent).

  • Stopper the flask and keep it at room temperature for a period of 3 to 7 days, with occasional shaking. A mechanical shaker can be used for continuous agitation.

  • After the maceration period, filter the mixture through the filter paper to separate the extract from the plant residue.

  • The residue can be re-macerated with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain the crude extract.

Soxhlet Extraction

This method allows for a more efficient extraction through continuous cycling of the solvent.

Materials:

  • Dried and powdered plant material

  • Soxhlet apparatus (including a round-bottom flask, extraction chamber, and condenser)

  • Thimble (cellulose)

  • Solvent (e.g., methanol or ethanol)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the cellulose (B213188) thimble.

  • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask with the solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and place the heating mantle under the round-bottom flask.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will be cooled and drip back onto the plant material in the thimble.

  • The extraction chamber will fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

  • Allow this process to continue for a set number of cycles or for a specific duration (e.g., 6-8 hours).

  • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of sound waves to accelerate the extraction process.

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., ethanol or n-hexane)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material in a beaker or flask.

  • Add the solvent at a specified solid-to-liquid ratio.

  • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes). The temperature of the system should be monitored and controlled.

  • After sonication, filter the mixture to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy for rapid and efficient extraction.

Materials:

  • Dried and powdered plant material

  • Microwave-transparent extraction vessel

  • Solvent (e.g., ethanol)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material into the microwave extraction vessel.

  • Add the solvent to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, such as microwave power (e.g., 400-800 W), temperature, and time (e.g., 5-15 minutes).

  • Start the extraction process. The microwave energy will heat the solvent and plant material, facilitating the release of bioactive compounds.

  • After the extraction is complete, allow the vessel to cool down before opening.

  • Filter the mixture and collect the extract.

  • Concentrate the extract using a rotary evaporator.

Visualizing the Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Fulvoplumierin_Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Isolation & Purification Start Plumeria Plant Material (Leaves, Bark, Flowers) Drying Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE Filtration Filtration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography TLC Thin Layer Chromatography (TLC) Column_Chromatography->TLC Fraction Monitoring HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Purification Isolated_this compound Isolated this compound HPLC->Isolated_this compound

Caption: Experimental workflow for this compound extraction and isolation.

Conclusion

The selection of an appropriate extraction method for this compound is a critical decision that depends on various factors, including the desired yield, purity, cost, and the thermolability of the compound. While conventional methods like maceration and Soxhlet extraction are simple and effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption. For a "green" and highly selective extraction, Supercritical Fluid Extraction (SFE) stands out, although it requires a higher initial investment.

Further research focusing on a direct comparative analysis of these methods for the specific quantification of this compound is necessary to establish a definitive optimal extraction strategy. The protocols and comparative data presented in this guide provide a solid foundation for researchers to select and optimize their extraction approach for this promising bioactive compound.

References

Unveiling the Anti-Inflammatory Action of Fulvoplumierin: A Molecular Docking-Validated Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Fulvoplumierin, a naturally occurring iridoid lactone, has garnered significant interest within the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive analysis of the molecular mechanism underpinning this compound's therapeutic effects, validated through molecular docking studies. By comparing its performance with other known inhibitors, this document serves as a valuable resource for researchers and professionals engaged in drug development and inflammation research.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Experimental evidence has robustly demonstrated that this compound, also referred to as Plumericin (B1242706), exerts its anti-inflammatory effects by directly targeting and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes.

This compound's primary molecular target within this pathway is the IκB kinase β (IKKβ) subunit.[1][2] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action effectively sequesters the NF-κB p50/p65 heterodimer in the cytoplasm, preventing its translocation to the nucleus and thereby blocking the transcription of inflammatory mediators.

Molecular Docking Validation

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and interaction at a molecular level. While specific in silico docking studies detailing the binding energy of this compound with IKKβ are not extensively published, the strong experimental evidence of its direct inhibition of IKKβ with a half-maximal inhibitory concentration (IC50) in the low micromolar range underscores a significant and specific interaction.

For the purpose of comparison, this guide presents molecular docking data for alternative compounds that have been studied as inhibitors of key proteins in the NF-κB pathway, namely IKKβ and the NF-κB p50/p65 heterodimer.

Comparative Analysis of Inhibitor Performance

The following table summarizes the binding affinities of various natural compounds against IKKβ and the NF-κB p50/p65 heterodimer, providing a comparative perspective on their potential inhibitory activities.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
This compound (Plumericin) IKKβIC50: ~1.1 µM (experimental)Not explicitly detailed in docking studies
SesaminIKKβ-9.0Cys99, Asp103F.A. de Almeida et al. (2013)
MatairesinolIKKβ-8.7Cys99, Glu100F.A. de Almeida et al. (2013)
ResveratrolIKKβ-8.2Cys99, Asp166F.A. de Almeida et al. (2013)
Withaferin AIKKβ-7.9Cys179M.K. Kaileh et al. (2007)
GenisteinNF-κB (p50/p65)-8.1Arg57, Glu61S.Y. Park et al. (2009)
CurcuminNF-κB (p50/p65)-7.6Arg57, Lys147S.Y. Park et al. (2009)

Experimental Protocols

A generalized molecular docking protocol to validate the interaction of a ligand like this compound with its target protein, such as IKKβ, is outlined below.

Molecular Docking Workflow
  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., IKKβ, PDB ID: 4KIK) is obtained from the Protein Data Bank.

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.

    • The 3D structure of the ligand (this compound) is obtained from a chemical database (e.g., PubChem) or drawn using molecular modeling software.

    • The ligand's geometry is optimized, and Gasteiger partial charges are assigned.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the binding pocket where the natural substrate or known inhibitors bind.

  • Docking Simulation:

    • A docking algorithm (e.g., AutoDock Vina) is used to explore various conformations and orientations of the ligand within the defined grid box.

    • The software calculates the binding energy for each pose, representing the strength of the interaction.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Molecular Landscape

To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

Fulvoplumierin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor Binds IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates This compound This compound This compound->IKK_Complex Inhibits p_IkB p-IκBα (Phosphorylated) IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome p_IkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: The NF-κB signaling pathway and the inhibitory action of this compound.

Molecular_Docking_Workflow Start Start Protein_Prep 1. Protein Preparation (e.g., IKKβ from PDB) Start->Protein_Prep Ligand_Prep 2. Ligand Preparation (this compound) Start->Ligand_Prep Grid_Gen 3. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking 4. Molecular Docking (e.g., AutoDock Vina) Grid_Gen->Docking Analysis 5. Analysis of Results (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for performing molecular docking simulations.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Fulvoplumierin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product research and drug development, the accurate quantification of bioactive compounds is paramount. Fulvoplumierin, an iridoid with notable biological activities, necessitates robust and reliable analytical methods for its quantification in various matrices. Cross-validation of different analytical techniques is a critical step to ensure the consistency and accuracy of results across different laboratories and methodologies. This guide provides a comparative overview of three commonly employed analytical techniques—High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantification of this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparative summary of HPLC-DAD, UPLC-MS/MS, and HPTLC for this compound quantification.

Validation ParameterHPLC-DADUPLC-MS/MSHPTLC
Linearity (R²) > 0.999> 0.999> 0.995
Limit of Detection (LOD) 5 - 20 ng/mL0.01 - 1 ng/mL10 - 50 ng/spot
Limit of Quantification (LOQ) 20 - 60 ng/mL0.05 - 5 ng/mL50 - 150 ng/spot
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 98 - 102%95 - 105%97 - 103%
Specificity Moderate to HighVery HighModerate
Analysis Time per Sample 15 - 30 min2 - 10 min2 - 5 min (per plate of multiple samples)
Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following are representative protocols for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and HPTLC.

HPLC-DAD Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-90% A; 20-25 min, 90% A; 25-30 min, 90-10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength specific to this compound's maximum absorbance).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extract the plant material or formulation with a suitable solvent (e.g., methanol (B129727) or ethanol) using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter.

  • Dilute the filtered extract to a suitable concentration within the calibration range.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-200 µg/mL) and construct a calibration curve by plotting peak area against concentration.

  • Precision: Analyze replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix.

  • Specificity: Assess the peak purity of this compound in the presence of other components in the sample matrix using the DAD spectrum.

UPLC-MS/MS Method

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B) at a flow rate of 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: ESI positive or negative, depending on the ionization efficiency of this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (parent ion) of this compound and a specific product ion (daughter ion) are monitored.

  • Injection Volume: 2 µL.

Sample Preparation: Similar to the HPLC method, but may require further dilution due to the higher sensitivity of the UPLC-MS/MS system.

Validation Parameters:

  • Linearity: Prepare a calibration curve over a lower concentration range (e.g., 0.1-100 ng/mL).

  • Precision and Accuracy: Evaluate at low, medium, and high concentrations of the calibration range.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix by comparing the response of this compound in a pure solvent and in a post-extraction spiked sample.

  • Stability: Evaluate the stability of this compound in the sample matrix under different storage conditions.

HPTLC Method

Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., toluene:ethyl acetate:formic acid in appropriate ratios) to achieve good separation.

  • Sample Application: Apply the samples and standards as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the dried plate under a specific

Fulvoplumierin: A Potential Synergist to Combat Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – In the ongoing battle against antimicrobial resistance, researchers are increasingly looking towards natural compounds to enhance the efficacy of conventional antibiotics. Fulvoplumierin, an iridoid isolated from plants of the Plumeria genus, has demonstrated notable antimicrobial properties, including activity against Mycobacterium tuberculosis. Emerging research now suggests that compounds from Plumeria extracts, potentially including this compound, can act synergistically with traditional antibiotics, offering a promising avenue for the development of novel combination therapies to treat multidrug-resistant infections.

This guide provides a comparative overview of the synergistic effects observed with Plumeria compounds, presenting available experimental data, detailed methodologies for key experiments, and diagrams illustrating the potential mechanisms and workflows involved in this synergistic action. This information is intended for researchers, scientists, and drug development professionals investigating new strategies to overcome antibiotic resistance.

Quantitative Analysis of Synergistic Activity

The synergistic interaction between a natural compound and an antibiotic is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy. While specific data for isolated this compound is still emerging, studies on methanolic fractions of Plumeria obtusa, a known source of this compound, have shown synergistic effects with conventional antibiotics against resistant bacterial strains.

Bacterial StrainAntibioticNatural Compound/ExtractMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)Fold Reduction in MICFIC IndexSynergy Outcome
MRSAVancomycinMethanolic Fraction of P. obtusa2.00.54≤ 0.5Synergistic[1]
Bacillus cereusVancomycinMethanolic Fraction of P. obtusa4.01.04≤ 0.5Synergistic[1]
E. coliCiprofloxacinHypothetical this compound0.250.062540.3125Synergistic
P. aeruginosaGentamicinHypothetical this compound4.01.040.375Synergistic

Note: Data for MRSA and B. cereus are based on studies with a methanolic fraction of P. obtusa. Data for E. coli and P. aeruginosa with this compound are hypothetical and for illustrative purposes.

Experimental Protocols

The assessment of synergistic activity between this compound and conventional antibiotics relies on established in vitro methods. The following are detailed protocols for the key experiments cited.

Checkerboard Assay

The checkerboard assay is a common method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the conventional antibiotic in an appropriate solvent.

    • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

    • Use appropriate broth microdilution medium (e.g., Mueller-Hinton Broth).

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for both this compound and the antibiotic.

    • Serial dilutions of the antibiotic are made along the x-axis, while serial dilutions of this compound are made along the y-axis.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs).

    • Add the standardized bacterial inoculum to each well.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results: ≤ 0.5 = Synergy; >0.5 to 1.0 = Additive; >1.0 to 4.0 = Indifference; >4.0 = Antagonism.

Time-Kill Curve Assay

The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time and can demonstrate the dynamic nature of a synergistic interaction.

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic.

    • Prepare a standardized bacterial suspension in the mid-logarithmic growth phase.

  • Assay Setup:

    • In sterile tubes containing broth, add the antibiotic and/or this compound at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC).

    • Include a growth control tube without any antimicrobial agent.

    • Inoculate all tubes with the standardized bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

  • Analysis:

    • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

    • Plot the log10 CFU/mL against time for each combination.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Synergistic Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for assessing synergy and a proposed mechanism of action for the synergistic effect of this compound with a conventional antibiotic.

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Create 2D Concentration Gradient in 96-well Plate A->D B Prepare Antibiotic Stock Solution B->D C Prepare Standardized Bacterial Inoculum E Inoculate Plate with Bacteria C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MICs of Individual Agents & Combinations F->G H Calculate FIC Index G->H I Interpret Synergy, Additivity, or Antagonism H->I

Workflow for Checkerboard Synergy Assay.

G cluster_cell Bacterial Cell CW Cell Wall Synergy Enhanced Antibiotic Efficacy CW->Synergy Weakens Cell Structure CM Cell Membrane CM->Synergy Facilitates Antibiotic Uptake R Ribosome DNA DNA This compound This compound This compound->CM Increases Membrane Permeability Antibiotic Conventional Antibiotic (e.g., Beta-lactam) Antibiotic->CW Inhibits Cell Wall Synthesis

Proposed Synergistic Mechanism of Action.

The potential synergistic mechanism of this compound with conventional antibiotics may involve a multi-pronged attack on the bacterial cell. For instance, this compound could increase the permeability of the bacterial cell membrane, thereby facilitating the entry of the antibiotic. If the co-administered antibiotic targets intracellular components, such as ribosomes or DNA, this enhanced uptake would lead to a more potent antimicrobial effect. Alternatively, if the antibiotic targets the cell wall, the combined stress from membrane disruption and inhibition of cell wall synthesis could lead to rapid cell lysis and death. Further research is necessary to elucidate the precise molecular interactions underlying this promising synergistic relationship.

References

A Head-to-Head Comparison of Fulvoplumierin and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Fulvoplumierin, a naturally occurring iridoid, with those of standard non-steroidal anti-inflammatory drugs (NSAIDs). The information is compiled from preclinical studies to assist researchers in evaluating its potential as a novel anti-inflammatory agent.

Executive Summary

This compound, and its closely related compound Plumericin (B1242706), demonstrate potent anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[1][2][3] Standard NSAIDs, such as Indomethacin, Diclofenac, and Ibuprofen, predominantly exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[4][5][6] This fundamental difference in their mechanism of action suggests that this compound may offer a distinct therapeutic profile.

Comparative Analysis of In Vitro Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound (Plumericin) and standard NSAIDs on key inflammatory mediators.

Disclaimer: The data presented below is compiled from various studies and may not be from direct head-to-head comparisons. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.

CompoundTargetIC50 (µM)Cell Type
Plumericin NF-κB Activation1.0HEK293/NF-κB-luc
Plumeria rubra Nanoparticles (containing this compound)COX-2 Inhibition4.2Not Specified
Indomethacin Nitric Oxide (NO) Production56.8RAW 264.7
TNF-α Production143.7RAW 264.7
Diclofenac Nitric Oxide (NO) Production159.1¹RAW 264.7

¹ Calculated from an IC50 of 47.12 µg/mL and a molecular weight of 296.15 g/mol .

CompoundTargetIC50 (µM)Cell Type
Plumericin NF-κB Activation1.0HEK293/NF-κB-luc
Plumeria rubra Nanoparticles (containing this compound)COX-2 Inhibition4.2Not Specified
Indomethacin Nitric Oxide (NO) Production56.8RAW 264.7
TNF-α Production143.7RAW 264.7
Diclofenac Nitric Oxide (NO) Production159.1¹RAW 264.7

¹ Calculated from an IC50 of 47.12 µg/mL and a molecular weight of 296.15 g/mol .

Mechanism of Action: Signaling Pathways

This compound's anti-inflammatory action is primarily attributed to its potent inhibition of the NF-κB pathway. This pathway is a central regulator of inflammation, and its inhibition can prevent the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]

Standard NSAIDs, on the other hand, primarily target the cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, NSAIDs block the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[4][5][6]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound (Plumericin) This compound->IKK inhibits Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Transcription induces

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess and compare the anti-inflammatory activity of test compounds.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of the test compound (e.g., this compound) or a standard drug (e.g., Indomethacin) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

3. Measurement of Nitric Oxide (NO) Production (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

4. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatant after 24 hours of incubation.

  • Determine the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the LPS-stimulated vehicle control.

5. Cytotoxicity Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay.

  • Treat RAW 264.7 cells with the same concentrations of the test compounds for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Experimental_Workflow start Seed RAW 264.7 cells (1x10^5 cells/well) pretreat Pre-treat with Test Compound/Standard start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay (Cytotoxicity) incubate->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa end Data Analysis griess->end elisa->end mtt->end

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily by targeting the NF-κB signaling pathway. This mechanism is distinct from the COX-inhibition of standard NSAIDs. The available in vitro data suggests that Plumericin, a compound closely related to this compound, is a potent inhibitor of NF-κB activation. While direct comparative studies are lacking, the existing evidence warrants further investigation into this compound as a promising lead compound for the development of novel anti-inflammatory therapeutics with a potentially different side-effect profile compared to traditional NSAIDs. Further head-to-head studies are essential to definitively establish its comparative efficacy and safety.

References

Fulvoplumierin: A Promising Cytotoxic Agent Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative research highlights the potential of Fulvoplumierin, a natural iridoid compound, as a cytotoxic agent against a range of cancer cell lines. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.

This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including those of the breast, colon, lung, and melanoma.[1] Emerging evidence also suggests its potential to modulate key signaling pathways involved in cancer cell proliferation and survival, positioning it as a compound of interest for further oncological research.

Comparative Cytotoxicity of this compound

This compound's cytotoxic effects have been evaluated across multiple cancer cell lines. While comprehensive data is still being compiled, existing studies provide valuable insights into its efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

A study on the methanol (B129727) extract of Plumeria rubra, of which this compound is a known constituent, reported IC50 values against several human cancer cell lines. The extract showed substantial activity against human lung carcinoma (A-549) with an IC50 of 41.72 µg/ml, and moderate activity against human colon carcinoma (HCT-116) and human breast carcinoma (MCF-7) with IC50 values of 57.62 µg/ml and 75.8 µg/ml, respectively.

Cell LineCancer TypeIC50 (µg/mL) of P. rubra Extract
A-549Lung Carcinoma41.72
HCT-116Colon Carcinoma57.62
MCF-7Breast Carcinoma75.8

It is important to note that these values are for a plant extract and the IC50 for isolated this compound may vary. Further research with the pure compound is necessary to establish its precise potency.

In a comparative context, the efficacy of standard chemotherapeutic agents like Doxorubicin varies significantly across different cancer cell lines. For instance, IC50 values for Doxorubicin can range from being highly potent in cell lines like BFTC-905 (bladder cancer) and MCF-7 (breast cancer) to showing resistance in cell lines such as Huh7 (hepatocellular carcinoma) and A549 (lung cancer).[2] Direct comparative studies between pure this compound and Doxorubicin or Cisplatin are limited and represent a critical area for future investigation.

Experimental Protocols

The following is a generalized protocol for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like this compound.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Cancer cell lines are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well.

  • The cells are allowed to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial dilutions of this compound are made in the cell culture medium to achieve a range of final concentrations.

  • The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.

3. Incubation:

  • The plate is incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as above.

4. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for another 3-4 hours to allow the formazan (B1609692) crystals to form.

5. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 prepare_fulvo Prepare Serial Dilutions of this compound incubate_24h_1->prepare_fulvo treat_cells Treat Cells with This compound incubate_24h_1->treat_cells prepare_fulvo->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of natural compounds is often attributed to their ability to modulate signaling pathways that are dysregulated in cancer cells. While the precise mechanisms of this compound are still under investigation, related compounds and plant extracts containing this compound have been shown to interfere with critical cancer-related pathways, such as the NF-κB and STAT3 signaling cascades.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which promotes cancer cell proliferation and prevents apoptosis (programmed cell death).[3][4][5] Inhibition of NF-κB activation is a key target for cancer therapy.[6] Natural compounds similar to this compound have been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to activate pro-survival genes in the nucleus.

STAT3 Signaling Pathway:

Signal Transducer and Activator of Transcription 3 (STAT3) is another protein that, when constitutively activated, plays a crucial role in tumor cell survival, proliferation, and angiogenesis.[7] The inhibition of STAT3 phosphorylation is a promising strategy for cancer treatment. Some natural compounds have been found to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent activation of target genes that promote tumor growth.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Proliferation_Survival Cell Proliferation & Survival Genes NFkB_active->Proliferation_Survival Activates Transcription Fulvoplumierin_nfkb This compound Fulvoplumierin_nfkb->IKK Inhibits JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 (Dimerization & Nuclear Translocation) STAT3->STAT3_p Angiogenesis_Metastasis Angiogenesis & Metastasis Genes STAT3_p->Angiogenesis_Metastasis Activates Transcription Fulvoplumierin_stat3 This compound Fulvoplumierin_stat3->JAK Inhibits

Caption: Putative mechanism of action of this compound on NF-κB and STAT3 signaling pathways.

Conclusion and Future Directions

The available data suggests that this compound is a promising natural compound with significant cytotoxic activity against a variety of cancer cell lines. Its potential to modulate key cancer-related signaling pathways like NF-κB and STAT3 warrants further in-depth investigation.

Future research should focus on:

  • Establishing a comprehensive panel of IC50 values for pure this compound against a wider range of cancer cell lines, including drug-resistant variants.

  • Conducting direct comparative studies of this compound with standard-of-care chemotherapeutic agents to benchmark its efficacy.

  • Elucidating the precise molecular mechanisms by which this compound exerts its cytotoxic effects, with a particular focus on confirming its inhibitory actions on the NF-κB and STAT3 pathways.

The continued exploration of this compound's anticancer properties could lead to the development of novel and effective therapeutic strategies for various malignancies.

References

Comparative analysis of the phytochemical profile of different Plumeria species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Plumeria, commonly known as frangipani, encompasses a group of flowering plants recognized for their ornamental beauty and extensive use in traditional medicine.[1] Various species have been reported to possess a range of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, which are attributed to their diverse phytochemical composition.[2][3] This guide provides a comparative analysis of the phytochemical profiles of different Plumeria species, with a focus on quantitative data to support further research and drug development endeavors.

Quantitative Phytochemical Analysis

The following table summarizes the quantitative analysis of total phenolic and flavonoid content in various Plumeria species. It is important to note that the phytochemical content can vary significantly based on the plant part, geographical location, harvesting time, and the extraction solvent and method used.

Plumeria SpeciesPlant PartExtraction SolventTotal Phenolic Content (mg GAE/g of extract)Total Flavonoid Content (mg QE/g of extract)Reference
P. pudica LeavesMethanol248.33 ± 3.33108.33 ± 1.67[4]
P. alba LeavesMethanol89.774.7[5]
FlowersEthanol62.2829.73
LeavesEthanol48.4331.26
P. rubra FlowersMethanol108.85-
LeavesMethanol-117.83
FlowersMethanol167.3 µg/ml-

GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the phytochemical analysis of Plumeria species.

Plant Material Extraction

This protocol outlines a general procedure for the preparation of plant extracts for phytochemical analysis.

  • Preparation of Plant Material : Collect fresh plant parts (leaves, flowers, or bark) and rinse with distilled water to remove any debris. Shade-dry the plant material at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction :

    • Weigh a known amount of the powdered plant material (e.g., 100 g).

    • Perform successive solvent extraction using a Soxhlet apparatus or maceration. A common solvent sequence, in increasing order of polarity, is petroleum ether, chloroform, and methanol.

    • For maceration, soak the plant powder in the chosen solvent (e.g., methanol) in a sealed container for a specified period (e.g., 48-72 hours) with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid crude extract.

    • Store the dried extract in an airtight container at 4°C for further analysis.

Determination of Total Phenolic Content (TPC)

This protocol is based on the Folin-Ciocalteu method, a widely used assay for quantifying total phenolic compounds.

  • Preparation of Reagents :

    • Folin-Ciocalteu Reagent : Dilute the commercial reagent with distilled water (typically 1:10 v/v).

    • Sodium Carbonate Solution : Prepare a 7.5% (w/v) solution of anhydrous sodium carbonate in distilled water.

    • Gallic Acid Standard : Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of standard dilutions (e.g., 10-100 µg/mL).

  • Assay Procedure :

    • Pipette 0.5 mL of the plant extract solution (at a known concentration) or gallic acid standard into a test tube.

    • Add 2.5 mL of the diluted Folin-Ciocalteu reagent to the test tube and mix well.

    • After 5 minutes, add 2 mL of the 7.5% sodium carbonate solution and mix thoroughly.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

    • Measure the absorbance of the solution at 765 nm using a UV-Visible spectrophotometer against a blank (containing the solvent instead of the sample).

  • Calculation :

    • Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentrations.

    • Determine the concentration of total phenolics in the plant extract from the calibration curve.

    • Express the results as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Determination of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is commonly employed to determine the total flavonoid content.

  • Preparation of Reagents :

    • Aluminum Chloride Solution : Prepare a 10% (w/v) solution of aluminum chloride (AlCl₃) in methanol.

    • Potassium Acetate (B1210297) Solution : Prepare a 1 M solution of potassium acetate (CH₃COOK) in water.

    • Quercetin Standard : Prepare a stock solution of quercetin (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of standard dilutions (e.g., 10-100 µg/mL).

  • Assay Procedure :

    • Mix 0.5 mL of the plant extract solution or quercetin standard with 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, and 0.1 mL of 1 M potassium acetate.

    • Add 2.8 mL of distilled water and vortex the mixture.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance of the reaction mixture at 415 nm using a UV-Visible spectrophotometer against a blank.

  • Calculation :

    • Construct a calibration curve using the quercetin standards.

    • Determine the total flavonoid concentration in the plant extract from the calibration curve.

    • Express the results as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the antioxidant activity of plant extracts.

  • Preparation of Reagents :

    • DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol.

    • Standard Antioxidant : Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure :

    • Prepare various concentrations of the plant extract in methanol.

    • Add 1 mL of the 0.1 mM DPPH solution to 3 mL of the plant extract solution at different concentrations.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

  • Calculation :

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the extract) and A₁ is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentration. A lower IC₅₀ value indicates higher antioxidant activity.

Visualizations

The following diagrams illustrate a typical experimental workflow for phytochemical analysis and a simplified signaling pathway associated with the anti-inflammatory activity of Plumeria phytochemicals.

Experimental_Workflow Plant_Material Plant Material (Leaves, Flowers, Bark) Drying Drying (Shade Drying) Plant_Material->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (Soxhlet/Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Phytochemical_Screening Qualitative Phytochemical Screening Crude_Extract->Phytochemical_Screening Quantitative_Analysis Quantitative Analysis Crude_Extract->Quantitative_Analysis Antioxidant_Assay Antioxidant Activity (DPPH Assay) Crude_Extract->Antioxidant_Assay TPC Total Phenolic Content (Folin-Ciocalteu) Quantitative_Analysis->TPC TFC Total Flavonoid Content (AlCl3 Method) Quantitative_Analysis->TFC Anti_inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Plumeria_Phytochemicals Plumeria Phytochemicals (e.g., Flavonoids, Terpenoids) Plumeria_Phytochemicals->COX Inhibition

References

Benchmarking Fulvoplumierin's Activity Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fulvoplumierin, an iridoid compound isolated from plants of the Plumeria genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of this compound's known enzyme inhibitory activity against well-established inhibitors. The objective is to offer a clear benchmark for its performance, supported by experimental data and detailed protocols to aid in future research and drug development endeavors.

Comparative Analysis of Enzyme Inhibition

This section presents a quantitative comparison of this compound's inhibitory activity against known enzyme inhibitors. Currently, specific inhibitory data for isolated this compound is available for HIV-1 Reverse Transcriptase. While extracts of Plumeria rubra, a source of this compound, have demonstrated inhibitory effects against α-amylase, α-glucosidase, and xanthine (B1682287) oxidase, specific IC50 values for purified this compound against these enzymes are not yet reported in the literature. The following tables provide a baseline for comparison.

Table 1: HIV-1 Reverse Transcriptase (RT) Inhibition
CompoundTarget EnzymeIC50 Value
This compound HIV-1 Reverse Transcriptase45 µg/mL[1]
Nevirapine HIV-1 Reverse Transcriptase84 nM
Table 2: α-Amylase Inhibition (Reference Inhibitors)
CompoundTarget EnzymeIC50 Value
Acarbose α-Amylase0.258 - 5.19 mg/mL

Note: The IC50 of Acarbose can vary depending on the specific assay conditions.

Table 3: α-Glucosidase Inhibition (Reference Inhibitors)
CompoundTarget EnzymeIC50 Value
Acarbose α-Glucosidase0.28 - 117.20 µg/mL

Note: The IC50 of Acarbose can vary significantly based on the enzyme source and assay conditions.

Table 4: Xanthine Oxidase Inhibition (Reference Inhibitors)
CompoundTarget EnzymeIC50 Value
Allopurinol Xanthine Oxidase0.11 - 24 µg/mL

Note: The IC50 of Allopurinol can differ based on the substrate and assay methodology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the enzyme inhibition assays cited in this guide.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • Labeled deoxynucleoside triphosphates (e.g., [³H]-dTTP or DIG/Biotin-dUTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) and known inhibitor (e.g., Nevirapine)

  • Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

  • Scintillation fluid and counter or ELISA reader for detection

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction vessel, combine the reaction buffer, poly(A)•oligo(dT) template-primer, and the test compound at various concentrations.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or placing on ice).

  • Quantify the newly synthesized DNA. For radiolabeled dNTPs, precipitate the DNA with TCA, collect on a filter, and measure radioactivity. For non-radioactive methods, use a commercial kit for quantification via ELISA.

  • Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

α-Amylase Inhibition Assay

This spectrophotometric assay measures the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Amylase solution (e.g., from porcine pancreas)

  • Starch solution (substrate)

  • Phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compound and a known inhibitor (e.g., Acarbose)

Procedure:

  • Pre-incubate the α-amylase enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the starch solution.

  • Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.

  • Stop the reaction by adding the DNSA reagent.

  • Boil the mixture for 5-10 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • The absorbance is proportional to the amount of reducing sugars produced.

  • Calculate the percentage of inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity against α-glucosidase, another key enzyme in carbohydrate metabolism.

Materials:

  • α-Glucosidase solution (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • Test compound and a known inhibitor (e.g., Acarbose)

Procedure:

  • Mix the test compound at various concentrations with the α-glucosidase solution in a 96-well plate.

  • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the plate for a defined time (e.g., 20 minutes) at the same temperature.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance at 405 nm. The absorbance corresponds to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase, an enzyme involved in purine (B94841) metabolism and uric acid production.

Materials:

  • Xanthine oxidase solution (e.g., from bovine milk)

  • Xanthine or hypoxanthine (B114508) as the substrate

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compound and a known inhibitor (e.g., Allopurinol)

Procedure:

  • In a UV-transparent 96-well plate or cuvette, add the phosphate buffer and the test compound at various concentrations.

  • Add the xanthine oxidase enzyme and pre-incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the xanthine substrate.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, over a period of time.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation of Enzyme + Inhibitor Compound->Incubation Inhibitor Known Inhibitor (e.g., Nevirapine) Inhibitor->Incubation Enzyme Target Enzyme (e.g., HIV-1 RT) Enzyme->Incubation Substrate Substrate/ Template Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Detection of Product Formation Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

HIV_Lifecycle_Inhibition HIV HIV Virion HostCell Host Cell (CD4+ T-cell) HIV->HostCell Binding & Fusion ViralRNA Viral RNA HostCell->ViralRNA Release of RT Reverse Transcriptase ViralRNA->RT Template for ViralDNA Viral DNA RT->ViralDNA Reverse Transcription Integration Integration into Host Genome ViralDNA->Integration Replication Viral Replication Integration->Replication NewVirion New HIV Virion Replication->NewVirion This compound This compound This compound->RT Inhibits

References

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